1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQMLQAXJBDDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743400 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256802-03-5 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256802-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid. The pyrazolopyridine scaffold is a significant pharmacophore in medicinal chemistry due to its structural similarity to purines, which allows for interaction with a variety of biological targets.[1] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, and antileishmanial agents, as well as kinase inhibitors, underscoring the importance of developing robust synthetic methodologies for novel analogs.[1][2]
Proposed Synthesis Pathway
A plausible and efficient multi-step synthesis for this compound is proposed, commencing from commercially available 2-chloro-4-methyl-5-nitropyridine. The pathway involves the formation of the pyrazole ring fused to the pyridine core, followed by functional group manipulations to yield the target carboxylic acid.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 6-methyl-7-nitro-1H-pyrazolo[4,3-c]pyridine
-
Materials: 2-chloro-4-methyl-5-nitropyridine, hydrazine hydrate, ethanol.
-
Procedure: To a solution of 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in ethanol, hydrazine hydrate (3.0 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 6-methyl-7-nitro-1H-pyrazolo[4,3-c]pyridine.
Step 2: Synthesis of 6-(bromomethyl)-7-nitro-1H-pyrazolo[4,3-c]pyridine
-
Materials: 6-methyl-7-nitro-1H-pyrazolo[4,3-c]pyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4).
-
Procedure: A mixture of 6-methyl-7-nitro-1H-pyrazolo[4,3-c]pyridine (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl4 is heated to reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 6-(bromomethyl)-7-nitro-1H-pyrazolo[4,3-c]pyridine.
Step 3: Synthesis of 2-(7-nitro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetonitrile
-
Materials: 6-(bromomethyl)-7-nitro-1H-pyrazolo[4,3-c]pyridine, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).
-
Procedure: To a solution of 6-(bromomethyl)-7-nitro-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in DMSO, sodium cyanide (1.2 eq) is added portion-wise. The mixture is stirred at 60°C for 3-5 hours. After the reaction is complete, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-(7-nitro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetonitrile.
Step 4: Synthesis of this compound
-
Materials: 2-(7-nitro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetonitrile, tin(II) chloride dihydrate (SnCl2·2H2O), concentrated hydrochloric acid (HCl), ethanol, sodium nitrite (NaNO2).
-
Procedure: The nitrile from the previous step is first subjected to reduction of the nitro group and hydrolysis of the nitrile. To a solution of the nitrile (1.0 eq) in ethanol, a solution of SnCl2·2H2O (4.0 eq) in concentrated HCl is added, and the mixture is refluxed for 6-8 hours. The reaction mixture is then cooled and made alkaline with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting crude amine is dissolved in dilute HCl and cooled to 0°C. An aqueous solution of NaNO2 is added dropwise, and the mixture is stirred for 30 minutes. The diazonium salt solution is then slowly added to boiling water to hydrolyze the diazonium group and the nitrile to the carboxylic acid. The final product is purified by recrystallization. The hydrolysis of nitriles to carboxylic acids can be achieved under acidic or basic conditions.[3][4][5][6][7]
Characterization Data
The following tables summarize the expected characterization data for this compound based on data from analogous structures and spectroscopic principles.
Table 1: Predicted NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~13.5 | br s | - | COOH |
| ¹H | ~8.50 | s | - | H-3 |
| ¹H | ~8.20 | d | ~5.0 | H-4 |
| ¹H | ~7.80 | d | ~5.0 | H-7 |
| ¹H | ~13.0 | br s | - | NH |
| ¹³C | ~168.0 | - | - | C=O |
| ¹³C | ~145.0 | - | - | C-7a |
| ¹³C | ~140.0 | - | - | C-3 |
| ¹³C | ~135.0 | - | - | C-4 |
| ¹³C | ~130.0 | - | - | C-3a |
| ¹³C | ~125.0 | - | - | C-6 |
| ¹³C | ~115.0 | - | - | C-7 |
Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Parameter | Value |
| IR | ν (cm⁻¹) | 3200-2500 (br, O-H), 3100 (N-H), 1710 (C=O), 1620, 1580 (C=N, C=C) |
| MS (EI) | m/z (%) | 163 (M+, 100), 146 (M+-OH), 118 (M+-COOH), 91 |
Note: IR data is for solid state (KBr pellet or ATR). Mass spec fragmentation is predicted.
Experimental Workflow
The general workflow for the synthesis and characterization of the target compound is outlined below.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines, suggesting a potential for interaction with a variety of biological targets. Pyrazolopyridine derivatives have demonstrated a wide range of biological activities, including as anticancer and antileishmanial agents.[1][2] A thorough understanding of the physicochemical properties of this core structure is paramount for its development in therapeutic applications, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an overview of the predicted physicochemical properties of this compound and details the experimental protocols for their determination.
Core Physicochemical Properties
Due to the limited availability of experimental data for this compound in public literature, the following table summarizes predicted values and data from closely related analogs. These values serve as an initial guide for experimental design and computational modeling.
| Property | Predicted/Analog-Based Value | Method |
| Molecular Weight | 163.13 g/mol | Calculation |
| pKa | 2.60 ± 0.30 (Predicted for a related ester) | In silico prediction |
| Melting Point (°C) | >250 (Typical for related analogs) | Analog Data |
| logP | ~1.5 - 2.5 (Estimated) | Analog Data |
| Aqueous Solubility | Low to moderate (Predicted) | General structural assessment |
Disclaimer: The data presented in this table are based on computational predictions and data from structurally similar compounds. Experimental verification is crucial for accurate characterization.
Experimental Protocols for Physicochemical Characterization
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[3][4][5]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[4]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the closed end to a height of 1-2 mm.[3][5]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).[6]
-
Measurement:
-
A rapid heating rate (e.g., 10-20°C/min) is used for an initial approximate determination of the melting range.[6]
-
For a precise measurement, the sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min.[3][6]
-
The temperature at which the first liquid appears (onset) and the temperature at which the solid is completely liquefied (completion) are recorded as the melting point range.
-
References
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its CAS number and IUPAC name, and explores its role as a key structural motif in the development of kinase inhibitors, particularly those targeting the ERK/MAPK signaling pathway. While specific experimental data for this exact compound is not publicly available, this guide outlines a plausible synthetic approach and a general experimental workflow for its evaluation as a kinase inhibitor, based on established methodologies for analogous compounds.
Chemical Identity
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1256802-03-5[1] |
| Molecular Formula | C₇H₅N₃O₂[1] |
| Molecular Weight | 163.136 g/mol [1] |
| Canonical SMILES | C1=CN=C2C(=C1)C(=NN2)C(=O)O |
| Physical Description | Solid (predicted) |
| Classification | Protein Degrader Building Block[1] |
Biological Significance and Therapeutic Potential
The 1H-Pyrazolo[4,3-c]pyridine core is a recognized pharmacophore in the design of kinase inhibitors. Notably, derivatives of this scaffold have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a critical component of the ERK/MAPK signaling pathway.[2]
The ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by extracellular signals that activate a cascade of protein kinases, culminating in the activation of ERK, which then translocates to the nucleus to regulate gene expression.
Given that derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have shown potent and selective ERK inhibition, this compound represents a valuable starting point or building block for the development of novel anticancer agents.
Synthesis and Experimental Protocols
General Synthetic Approach
A potential synthetic pathway could involve the following key steps:
-
Starting Material: A suitably substituted pyridine derivative, such as a dihalopyridine with a carboxylic acid or ester group.
-
Hydrazine Cyclization: Reaction with hydrazine or a substituted hydrazine to form the pyrazole ring.
-
Functional Group Interconversion: Subsequent chemical modifications to arrive at the final carboxylic acid product.
Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of this compound, or its derivatives, as a kinase inhibitor would typically follow a standardized experimental workflow.
3.2.1. Biochemical Assays
-
Primary Kinase Assay: An in vitro kinase assay would be employed to determine the inhibitory activity of the compound against the target kinase (e.g., ERK2). This is typically a fluorescence- or luminescence-based assay that measures the phosphorylation of a substrate peptide.
-
IC50 Determination: A dose-response curve is generated by testing the compound at multiple concentrations to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
-
Kinase Selectivity Profiling: To assess the selectivity of the compound, it would be tested against a panel of other kinases. High selectivity is a desirable property to minimize off-target effects.
3.2.2. Cell-Based Assays
-
Cell Proliferation Assays: The effect of the compound on the growth of cancer cell lines with known mutations in the ERK/MAPK pathway (e.g., BRAF V600E) would be evaluated.
-
Target Engagement Assays: Techniques such as Western blotting would be used to confirm that the compound inhibits the phosphorylation of ERK in treated cells, demonstrating that it is engaging its intended target.
Quantitative Data
As of the date of this guide, there is no publicly available quantitative biological data specifically for this compound. Research on derivatives of this scaffold suggests that sub-micromolar to low micromolar IC50 values against ERK kinases could be achievable. The table below is a template for how such data would be presented.
Table 1: Hypothetical Biological Activity Data
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., µM) |
| Biochemical Assay | ERK2 Kinase | IC50 | Data not available |
| Cell-Based Assay | A375 (BRAF V600E) | GI50 | Data not available |
| Kinase Selectivity | MEK1 Kinase | IC50 | Data not available |
| Kinase Selectivity | p38α Kinase | IC50 | Data not available |
Conclusion
This compound is a heterocyclic molecule with a validated chemical identity and significant potential as a scaffold for the development of novel kinase inhibitors. Its structural similarity to known ERK inhibitors highlights its relevance for cancer drug discovery programs targeting the ERK/MAPK signaling pathway. While specific biological data for this compound is currently lacking in the public domain, the established synthetic methodologies and experimental workflows for related compounds provide a clear path for its future investigation and development. Researchers in the fields of medicinal chemistry and oncology are encouraged to explore the potential of this and related pyrazolopyridine derivatives as a source of new therapeutic agents.
References
Spectroscopic Profile of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on the analysis of its chemical structure and spectroscopic data from analogous compounds. It also outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of molecules.
Chemical Structure and Properties
IUPAC Name: this compound CAS Number: 1256802-03-5 Molecular Formula: C₇H₅N₃O₂ Molecular Weight: 163.14 g/mol
The structure of this compound incorporates a fused pyrazole and pyridine ring system, forming a pyrazolopyridine core. The carboxylic acid group at position 6 is a key functional group that will dominate many of the spectroscopic features.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | COOH |
| ~8.5 - 8.8 | Singlet | 1H | H-4 |
| ~8.2 - 8.4 | Singlet | 1H | H-3 |
| ~7.8 - 8.0 | Singlet | 1H | H-7 |
| ~13.5 - 14.5 | Broad Singlet | 1H | NH (pyrazole) |
Note: The chemical shifts of the carboxylic acid and NH protons can be highly variable and are dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~145 - 150 | C-7a |
| ~140 - 145 | C-3a |
| ~135 - 140 | C-6 |
| ~130 - 135 | C-3 |
| ~120 - 125 | C-4 |
| ~115 - 120 | C-7 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| ~3100 | Medium | N-H Stretch | Pyrazole |
| 1680-1710 | Strong | C=O Stretch | Carboxylic Acid |
| 1600-1650 | Medium | C=N, C=C Stretch | Aromatic Rings |
| 1210-1320 | Medium | C-O Stretch | Carboxylic Acid |
| 920-950 | Broad, Medium | O-H Bend | Carboxylic Acid |
The IR spectrum is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer and a strong carbonyl (C=O) absorption.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectral Fragmentation
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular Ion) |
| 146 | [M - OH]⁺ |
| 118 | [M - COOH]⁺ |
| 91 | [M - COOH - HCN]⁺ |
The primary fragmentation pathway in the mass spectrum is anticipated to be the loss of the carboxylic acid group.
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, ~0.75 mL) in an NMR tube. Deuterated dimethyl sulfoxide is often a suitable solvent for this class of compounds due to its ability to dissolve polar molecules and its high boiling point. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Mass Spectrometry (MS)
Mass spectral analysis is typically performed using a high-resolution mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the molecular ion and its fragments.
Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
This guide serves as a foundational resource for researchers working with this compound. While the provided data is predictive, it offers valuable insights into the expected spectroscopic behavior of this molecule, aiding in its identification and characterization in various research and development settings. Experimental verification of this data is highly recommended.
Crystal Structure Analysis of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 1H-Pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive framework for the design of inhibitors targeting protein-protein interactions and enzyme active sites. Derivatives of the broader pyrazolopyridine class have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of a carboxylic acid moiety, particularly at the C6 position, is anticipated to modulate the compound's physicochemical properties, such as solubility and its ability to form key hydrogen bond interactions with biological targets.
Synthesis and Crystallization
The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the pyridine ring onto a pre-existing pyrazole core. For instance, the condensation of a dienamine with amines containing sulfonamide fragments has been used to generate substituted pyrazolo[4,3-c]pyridines.[1]
General Synthetic Protocol
A representative synthesis for a related pyrazolo[4,3-c]pyridine core involves a multi-step process starting from dimethyl acetonedicarboxylate.[1] The initial product is converted to a dienamine, which then undergoes condensation with an appropriate amine to yield the final bicyclic system.[1] The reaction is typically carried out under reflux in a solvent such as methanol.[1]
Crystallization for X-ray Analysis
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction studies. A common method for growing single crystals of organic molecules is slow evaporation from a suitable solvent or a mixture of solvents.
Experimental Protocol: Single Crystal Growth
-
Solubilization: Dissolve the purified 1H-pyrazolo[4,3-c]pyridine derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture such as dichloromethane/methanol) at room temperature or with gentle heating.
-
Slow Evaporation: Loosely cap the vial or flask to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Mounting: Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoprotectant oil for data collection at low temperatures.
Crystal Structure Determination: Experimental Workflow
The determination of the three-dimensional structure of a molecule from a single crystal is a well-established process. The following workflow outlines the key steps in single-crystal X-ray diffraction analysis.
Data Collection and Processing
Single-crystal X-ray diffraction data are collected using a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations. The collected diffraction data are then processed, which involves integrating the intensities of the reflections, applying corrections for absorption, and determining the unit cell parameters and space group.
Structure Solution and Refinement
The initial crystal structure is solved using computational methods such as direct methods or Patterson methods. This provides an initial model of the atomic positions. The structural model is then refined using a least-squares algorithm, which adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors.
Quantitative Crystal Structure Data
While crystallographic data for 1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid derivatives are not available, data from closely related pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction provide valuable insights into the structural features of this scaffold.[2] The following table summarizes key crystallographic data for a representative compound from this class.
Table 1: Representative Crystallographic Data for a 1H-Pyrazolo[4,3-c]pyridine Derivative
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₂₅H₁₉N₅O₂ |
| Formula Weight | 421.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.892(2) |
| b (Å) | 10.118(2) |
| c (Å) | 17.139(3) |
| α (°) | 90 |
| β (°) | 101.99(3) |
| γ (°) | 90 |
| Volume (ų) | 2014.2(7) |
| Z | 4 |
| Data Collection | |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Temperature (K) | 100 |
| Refinement | |
| R-factor (R1) | 0.052 |
| wR2 (all data) | 0.141 |
| Goodness-of-fit (S) | 1.04 |
Data adapted from the supplementary information for PDB ID 6S1D.[2]
Table 2: Selected Bond Lengths and Angles for a Representative 1H-Pyrazolo[4,3-c]pyridine Derivative
| Bond/Angle | Length (Å) / Angle (°) |
| Pyridine Ring | |
| N1-C2 | 1.32 |
| C2-C3 | 1.40 |
| C3-C4 | 1.38 |
| C4-C9 | 1.41 |
| C9-N8 | 1.35 |
| N8-C2 | 1.37 |
| Pyrazole Ring | |
| N5-N6 | 1.37 |
| N6-C7 | 1.34 |
| C7-C4 | 1.42 |
| C4-C9 | 1.41 |
| C9-N5 | 1.36 |
Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic information file for the representative structure. Bond lengths and angles are approximate values.
Biological Context and Signaling Pathways
Pyrazolopyridine derivatives have been identified as modulators of various signaling pathways. For example, some have been investigated as inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in the innate immune response. TBK1 is a non-canonical IκB kinase that plays a crucial role in antiviral defense by phosphorylating and activating interferon regulatory factors (IRFs), leading to the production of type I interferons.
The diagram below illustrates a simplified representation of the TBK1 signaling pathway, a potential target for pyrazolopyridine derivatives.
Conclusion
The 1H-pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics. This technical guide has outlined the key methodologies for the synthesis, crystallization, and crystal structure determination of derivatives based on this core. While specific crystallographic data for this compound derivatives remain to be fully elucidated in the literature, the analysis of closely related compounds provides a solid foundation for understanding the structural characteristics of this class of molecules. Further research into the structure-activity relationships of these compounds will be crucial for the rational design of potent and selective modulators of key biological pathways.
References
The Ascendant Trajectory of Pyrazolo[4,3-c]pyridine Scaffolds in Oncology Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, delineating the synthesis, biological evaluation, and mechanisms of action of novel pyrazolo[4,3-c]pyridine derivatives. Particular emphasis is placed on their promising anticancer properties, detailing their interactions with key oncogenic signaling pathways.
Introduction
Pyrazolo[4,3-c]pyridines are heterocyclic compounds that are structurally analogous to purines, enabling them to function as effective ATP-competitive inhibitors for a variety of protein kinases.[1] This characteristic has positioned them as attractive candidates for the development of targeted cancer therapies. Their broad spectrum of biological activities also includes, but is not limited to, antimicrobial, anti-inflammatory, and antiviral properties. This guide will focus on the anticancer applications, providing a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling cascades modulated by these promising compounds.
Quantitative Biological Activity
The anticancer potential of pyrazolo[4,3-c]pyridine derivatives has been substantiated through extensive in vitro studies. The following tables summarize the inhibitory activities of various analogs against a panel of cancer cell lines and specific kinase targets.
Table 1: In Vitro Cytotoxicity of Pyrazolo[4,3-c]pyridine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6b | MCF-7 | Breast Carcinoma | 1.937 | [2] |
| HepG2 | Liver Carcinoma | 3.695 | [2] | |
| 6c | HCT-116 | Colon Carcinoma | 2.914 | [2] |
| Compound 41 | MCF-7 | Breast Carcinoma | 1.937 | [3] |
| HepG2 | Liver Carcinoma | 3.695 | [3] | |
| Compound 42 | HCT-116 | Colon Carcinoma | 2.914 | [3] |
Table 2: Kinase Inhibitory Activity of Pyrazolo-pyridine Derivatives
| Scaffold | Target Kinase | Compound | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | CDK2 | 3 | 300 | [4] |
| Pyrazolo[3,4-b]pyridine | PIM-1 | 3 | slightly better than Staurosporine | [4] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 6t | 90 | [5] |
| Pyrazolo[1,5-a]pyrimidine | TRKA | 6s | 450 | [5] |
| Pyrazolo[3,4-b]pyridine | CDK2 | 6b | 270 | [6] |
| Pyrazolo[3,4-b]pyridine | PIM-1 | 6b | 670 | [6] |
| Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 4 | 240 | [7] |
Table 3: Carbonic Anhydrase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides
| Compound | Isoform | Ki (nM) | Reference |
| 1f | hCA I | 58.8 | [1] |
| 1g | hCA I | 66.8 | [1] |
| 1k | hCA I | 88.3 | [1] |
| 1f | hCA II | more potent than AAZ | [8] |
| 8e | hCA IX | 13.8 | [9] |
| 8c | hCA IX | 25.4 | [9] |
| 8d | hCA IX | 24.5 | [9] |
| 1k | hCA XII | 34.5 | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount in drug discovery. This section provides methodologies for key assays cited in the evaluation of pyrazolo[4,3-c]pyridine scaffolds.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the pyrazolo[4,3-c]pyridine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Kinase Inhibition Assay (Example: TRKA Kinase)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Procedure:
-
Reaction Setup: In a 384-well plate, add the TRKA enzyme, the test compound (at various concentrations), and a specific substrate in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced using a luminescent assay kit (e.g., ADP-Glo™).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Carbonic Anhydrase Inhibition Assay
This stopped-flow CO2 hydrase assay measures the inhibition of carbonic anhydrase activity.[8]
Procedure:
-
Enzyme and Inhibitor Incubation: An esterase assay is used with 4-nitrophenyl acetate as a substrate to assess the inhibition of various human carbonic anhydrase (hCA) isoforms.[8]
-
CO2 Hydration Measurement: The assay follows the inhibition of the CA-catalyzed CO2 hydration reaction.
-
Data Analysis: IC50 values are determined from dose-response curves and converted to Ki values using the Cheng-Prusoff equation.[8]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyrazolo[4,3-c]pyridine compound for a specified time, then harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and a viability dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Signaling Pathways and Mechanisms of Action
Pyrazolo[4,3-c]pyridine scaffolds exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for these inhibitors.
General Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial screening and characterization of novel pyrazolo[4,3-c]pyridine derivatives as potential anticancer agents.
Caption: A generalized workflow for the discovery and preclinical evaluation of pyrazolo[4,3-c]pyridine-based anticancer agents.
Tropomyosin Receptor Kinase A (TrkA) Signaling Pathway
TrkA is a receptor tyrosine kinase that, upon activation by its ligand Nerve Growth Factor (NGF), triggers downstream signaling cascades involved in cell proliferation, survival, and differentiation.[10][11][12] Dysregulation of this pathway is implicated in various cancers.
Caption: Inhibition of the TrkA signaling pathway by pyrazolo[4,3-c]pyridine derivatives, blocking downstream pro-survival and proliferative signals.
PIM-1 Kinase Signaling Pathway
PIM-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets involved in apoptosis and cell cycle progression.[13][14][15][16][17]
Caption: Pyrazolo[4,3-c]pyridine inhibitors block PIM-1 kinase activity, leading to the promotion of apoptosis and cell cycle arrest.
CDK2/Cyclin E Signaling Pathway in Cell Cycle Regulation
The Cyclin E/CDK2 complex is a key regulator of the G1/S transition in the cell cycle.[18][19][20][21][22] Its activity is tightly controlled, and its dysregulation is a common feature of cancer.
Caption: Pyrazolo[4,3-c]pyridine inhibitors targeting CDK2 prevent the hyperphosphorylation of Rb, leading to cell cycle arrest at the G1/S transition.
Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The extensive body of research highlights their ability to inhibit key oncogenic kinases, induce apoptosis, and arrest the cell cycle in various cancer models. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in combination therapies, and advancing the most promising candidates into clinical trials. The continued investigation of pyrazolo[4,3-c]pyridine derivatives holds significant promise for the future of targeted cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolo[4,3-e][1,2,4]triazine sulfonamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 11. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 19. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. rupress.org [rupress.org]
- 22. Reactome | Cyclin E:CDK2-mediated phosphorylation of RB1 [reactome.org]
Theoretical Deep Dive into Pyrazole-Pyridine Derivatives: An Electronic Structure Perspective for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-pyridine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The biological efficacy of these compounds is intrinsically linked to their electronic structure, which dictates their reactivity, stability, and ability to interact with biological targets.[5][6] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic characteristics of pyrazole-pyridine derivatives, offering insights for the rational design of novel therapeutic agents.
Core Concepts in Electronic Structure Analysis
The electronic behavior of pyrazole-pyridine derivatives is primarily investigated through quantum chemical calculations. Key descriptors derived from these calculations provide a quantitative understanding of the molecules' properties:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[4]
-
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability.[4][6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions.[4][7]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and electronegativity (χ) offer further insights into the stability and reactivity of the molecules.[8][9]
Computational Methodologies: A Protocol Overview
Theoretical studies on pyrazole-pyridine derivatives predominantly employ Density Functional Theory (DFT) and, to a lesser extent, Hartree-Fock (HF) methods. These computational techniques are instrumental in predicting the electronic properties and geometries of the molecules.
Protocol 1: Geometry Optimization and Electronic Property Calculation using DFT
This protocol outlines a typical workflow for the computational analysis of a pyrazole-pyridine derivative.
-
Molecular Structure Creation: The 3D structure of the pyrazole-pyridine derivative is built using molecular modeling software.
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT) is the most common method.[3][5]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used.[3][10][11]
-
Basis Set: The 6-31G(d) or a larger basis set like 6-311++G(d,p) is typically chosen to provide a good balance between accuracy and computational cost.[3][10][12]
-
Software: Gaussian, a widely used quantum chemistry software package, is often employed for these calculations.[3]
-
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:
-
HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MEP).
-
Mulliken population analysis for atomic charges.[7]
-
-
Data Analysis: The calculated data is then analyzed to understand the molecule's reactivity, stability, and potential interaction sites.
Quantitative Data Summary
The following tables summarize key quantitative data from various theoretical studies on pyrazole-pyridine derivatives, providing a comparative overview of their electronic properties and biological activities.
| Compound/Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Pyrazolopyridine 4a | DFT/B3LYP | -5.178 | -1.697 | 3.481 | [8] |
| Pyrazolopyridine 4b | DFT/B3LYP | -5.885 | -1.911 | 3.975 | [8] |
| Thiazole-Pyrazole 2 | DFT | -6.260 | -0.552 | 5.707 | [9] |
| Thiazole-Pyrazole 4 | DFT | -5.523 | -0.016 | 5.507 | [9] |
| Compound/Derivative | Biological Target | IC50 / Binding Energy | Reference |
| Pyrazole-quinoline-pyridine 7k | EGFR | 0.51 ± 0.05 μM | [13] |
| Pyrazole-quinoline-pyridine 7b | FabH | 3.1 μM | [13] |
| Pyrazole derivative 25 | RET kinase | pIC50 = 8.8 | [14] |
| Imidazo[4,5-b] pyridine linked pyrazole 65 | Aurora-A kinase | 0.067 µM | [15] |
| Pyrazole-linked thiourea 66 | CDK2 | 25 nM | [15] |
Visualizing Computational Workflows and Molecular Interactions
Diagrams created using Graphviz (DOT language) help to visualize the logical flow of computational studies and the relationships between molecular properties and biological activity.
Caption: Computational workflow for the theoretical study of pyrazole-pyridine derivatives.
Caption: Relationship between electronic structure and biological activity.
Conclusion
Theoretical studies on the electronic structure of pyrazole-pyridine derivatives are indispensable for modern drug discovery. By leveraging computational methods like DFT, researchers can gain a deep understanding of the molecular properties that drive biological activity. This knowledge enables the rational design of new derivatives with improved efficacy and selectivity, ultimately accelerating the development of novel therapeutics. The integration of computational data with experimental results provides a powerful synergy for advancing the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of 1H-Pyrazolo[4,3-c]pyridin-6-yl Urea Inhibitors of ERK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK). The information presented is compiled from seminal peer-reviewed literature and is intended to serve as a detailed resource for researchers in the fields of oncology, medicinal chemistry, and drug development.
Introduction: Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through activating mutations in genes such as BRAF and RAS, is a hallmark of many human cancers, occurring in over 30% of cases.[1][2]
While specific inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, the development of resistance, frequently through reactivation of ERK signaling, remains a significant challenge.[1][2] This has spurred interest in the development of direct inhibitors of ERK1 and ERK2, the terminal kinases in the cascade, as a strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[1]
This guide focuses on a novel class of ERK inhibitors based on the 1H-pyrazolo[4,3-c]pyridine scaffold, which were identified through de novo design efforts.[1][2] These compounds have shown high potency, selectivity, and in vivo efficacy in preclinical cancer models.[1]
Signaling Pathway
The MAPK/ERK signaling cascade is a multi-tiered kinase pathway that relays extracellular signals to the cell nucleus. A simplified representation of this pathway and the point of intervention for 1H-pyrazolo[4,3-c]pyridin-6-yl urea inhibitors is depicted below.
Quantitative Structure-Activity Relationship (SAR)
The following tables summarize the structure-activity relationship for a series of 1H-pyrazolo[4,3-c]pyridin-6-yl urea inhibitors against ERK1 and ERK2, as well as their effect on p-ERK levels in a cellular context.
Table 1: In Vitro Biochemical Potency of 1H-Pyrazolo[4,3-c]pyridin-6-yl Urea Derivatives
| Compound | R¹ | R² | ERK1 IC₅₀ (nM) | ERK2 IC₅₀ (nM) | p-ERK IC₅₀ (nM) |
| 8 | H | (R)-1-phenylethyl | 24 | 12 | 160 |
| 9 | F | (R)-1-phenylethyl | 4 | 2 | 26 |
| 10 | Cl | (R)-1-phenylethyl | 3 | 1 | 24 |
| 11 | Br | (R)-1-phenylethyl | 3 | 1 | 22 |
| 12 | I | (R)-1-phenylethyl | 5 | 1 | 25 |
| 13 | Me | (R)-1-phenylethyl | 10 | 3 | 55 |
| 14 | H | (R)-1-(4-fluorophenyl)ethyl | 2 | 1 | 22 |
| 15 | H | (R)-1-(p-tolyl)ethyl | 4 | 2 | 45 |
| 16 | H | (S)-1-phenylethyl | 230 | 100 | 1900 |
| 17 | H | 1-phenylcyclopropyl | 11 | 3 | 110 |
| 18 | H | 1-(4-fluorophenyl)cyclopropyl | 2 | 1 | 14 |
| 19 | H | (R)-1-phenyl-2,2,2-trifluoroethyl | 3 | 1 | 18 |
Table 2: In Vitro Potency of C3-Substituted Pyrazolopyridine Urea Derivatives
| Compound | R³ | ERK1 IC₅₀ (nM) | ERK2 IC₅₀ (nM) | p-ERK IC₅₀ (nM) |
| 20 | 4-pyridyl | 3 | 1 | 10 |
| 21 | 2-methyl-4-pyridyl | 2 | 1 | 4 |
| 22 | 2-chloro-4-pyridyl | 2 | 1 | 5 |
| 23 | 3-pyridyl | 14 | 5 | 50 |
| 24 | 5-pyrimidinyl | 2 | 1 | 11 |
| 25 | 1-methyl-1H-pyrazol-4-yl | 3 | 1 | 13 |
| 26 | 4-cyanophenyl | 2 | 1 | 13 |
| 27 | 4-(methylsulfonyl)phenyl | 3 | 1 | 12 |
| 28 | 4-(dimethylcarbamoyl)phenyl | 3 | 1 | 10 |
| 29 | 3-fluoro-4-pyridyl | 3 | 1 | 10 |
| 30 | 2-fluoro-4-pyridyl | 3 | 1 | 10 |
Experimental Protocols
General Synthetic Workflow
The synthesis of 1H-pyrazolo[4,3-c]pyridin-6-yl urea inhibitors generally follows the workflow depicted below, starting from a substituted pyridine precursor.
Synthesis of Key Intermediate: 6-Amino-3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Step 1: Synthesis of 3-bromo-6-nitro-1H-pyrazolo[4,3-c]pyridine (2)
To a solution of 6-nitro-1H-pyrazolo[4,3-c]pyridine (1.0 g, 6.1 mmol) in DMF (20 mL) was added N-bromosuccinimide (1.2 g, 6.7 mmol) and the mixture was stirred at room temperature for 16 hours. The reaction mixture was poured into water and the resulting precipitate was collected by filtration, washed with water, and dried to afford the title compound.
Step 2: Synthesis of 3-bromo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (3)
To a solution of 3-bromo-6-nitro-1H-pyrazolo[4,3-c]pyridine (1.0 g, 4.1 mmol) in dichloromethane (20 mL) was added 3,4-dihydro-2H-pyran (0.73 mL, 8.2 mmol) and p-toluenesulfonic acid monohydrate (78 mg, 0.41 mmol). The reaction was stirred at room temperature for 16 hours. The mixture was then washed with saturated aqueous NaHCO₃, dried over MgSO₄, filtered, and concentrated. The crude product was purified by column chromatography.
Step 3: Synthesis of 6-amino-3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (4)
A mixture of 3-bromo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (1.0 g, 3.1 mmol), iron powder (0.85 g, 15.3 mmol), and ammonium chloride (0.16 g, 3.1 mmol) in ethanol (15 mL) and water (5 mL) was heated at reflux for 2 hours. The reaction mixture was cooled to room temperature, filtered through Celite, and the filtrate was concentrated. The residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO₄, filtered, and concentrated to give the title compound.
General Procedure for Urea Formation (e.g., Compound 11)
To a solution of 6-amino-3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (100 mg, 0.34 mmol) in dichloromethane (3 mL) was added (R)-(+)-1-phenylethyl isocyanate (54 mg, 0.37 mmol). The reaction was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was dissolved in methanol (5 mL). 4 M HCl in dioxane (1 mL) was added, and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated, and the residue was purified by reverse-phase HPLC to afford 1-(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-((R)-1-phenylethyl)urea.
In Vitro ERK2 Enzyme Assay
The inhibitory activity of the compounds against the ERK2 enzyme was determined using a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.
Cell-Based Phospho-ERK Assay
The cellular potency of the inhibitors was assessed by measuring the levels of phosphorylated ERK (p-ERK) in cells.
-
Cell Seeding: Plate cells (e.g., HT-29 or A375) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
p-ERK Detection: The levels of phosphorylated ERK1/2 in the cell lysates are quantified using an immunoassay format, such as an AlphaScreen SureFire assay or a cell-based ELISA.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of p-ERK inhibition against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
The in vivo efficacy of lead compounds is evaluated in a tumor xenograft model.
-
Cell Implantation: Human tumor cells (e.g., BRAF V600E mutant melanoma cells) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle and treatment groups. The inhibitor is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
Conclusion
The 1H-pyrazolo[4,3-c]pyridin-6-yl urea scaffold represents a promising class of potent and selective ERK inhibitors. The structure-activity relationship studies have provided valuable insights for the design of optimized analogs with improved potency and drug-like properties. The detailed synthetic routes and biological assay protocols provided in this guide offer a practical resource for researchers aiming to further explore this chemical series for the development of novel cancer therapeutics targeting the MAPK/ERK pathway. The lead compounds from this series have demonstrated significant tumor regression in preclinical models, supporting their continued investigation.[1]
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in pyrazolo[3,4-b]pyridines and its related isomers, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] The structural versatility and biological activity of these scaffolds are intrinsically linked to the potential for tautomerism, which influences their physicochemical properties, receptor binding, and metabolic stability. This document outlines the theoretical and experimental approaches to understanding and characterizing tautomeric forms, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.
Introduction to Tautomerism in Pyrazolopyridines
Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[1] Depending on the fusion pattern, several isomers exist, including pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine.[1] For pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen, two primary tautomeric forms are possible: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[1][5] The position of the proton on one of the two nitrogen atoms of the pyrazole ring dictates the specific tautomer.[1][5]
The equilibrium between these tautomers is a critical consideration in the design of bioactive molecules, as the different forms can exhibit distinct biological activities and pharmacological profiles. The study of this tautomerism is therefore essential for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[6][7][8]
Tautomeric Equilibria and Stability
The relative stability of the tautomers is a key determinant of the predominant form in a given environment. Both computational and experimental methods have been employed to investigate these equilibria.
Pyrazolo[3,4-b]pyridines
In the case of pyrazolo[3,4-b]pyridines, the 1H-tautomer is generally considered to be the more stable form. Computational studies, such as those using the AM1 method, have provided quantitative estimates of this stability difference.
Table 1: Calculated Relative Stability of Pyrazolo[3,4-b]pyridine Tautomers
| Tautomer | Method | Relative Energy (kJ/mol) | Reference |
| 1H-pyrazolo[3,4-b]pyridine | AM1 | 0 (More Stable) | [1] |
| 2H-pyrazolo[3,4-b]pyridine | AM1 | 37.03 | [1] |
Experimental evidence from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy further supports the predominance of the 1H-tautomer in the solid state and in solution for many derivatives.[9][10][11] However, it is important to note that the nature and position of substituents on the heterocyclic core can influence the tautomeric equilibrium. For instance, in cases where the pyridine ring is not fully aromatic (e.g., a tetrahydropyridone), the 2H-tautomer may be favored.[1]
Other Pyrazolopyridine Isomers
Tautomerism is also a feature of other pyrazolopyridine isomers, such as pyrazolo[3,4-c]pyridines and pyrazolo[4,3-c]pyrazoles. For 5-substituted pyrazolo[3,4-c]pyridine derivatives, NMR studies have demonstrated that the N1-H tautomer is the predominant form in solution.[12][13] Similarly, for 3,6-substituted pyrazolo[4,3-c]pyrazoles, the N1-H/N4-H tautomeric form is generally the most abundant.[14]
The following diagram illustrates the tautomeric equilibrium in pyrazolo[3,4-b]pyridines.
Caption: Prototropic tautomerism in the pyrazolo[3,4-b]pyridine core.
Experimental Protocols for Tautomer Characterization
The unambiguous determination of the predominant tautomeric form is crucial and is typically achieved through a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons, as well as heteronuclear coupling constants, are sensitive to the electronic environment, which differs between tautomers.[12][13][15]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazolopyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can be critical as it may influence the tautomeric equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shift and multiplicity of the N-H proton, which will be a broad singlet and its position can be indicative of the tautomeric form.
-
Analyze the chemical shifts of the aromatic protons on both the pyrazole and pyridine rings.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the carbon atoms, particularly those in the pyrazole ring (C3, C3a, C7a), are key indicators for differentiating between N-1 and N-2 substituted isomers.[15]
-
-
2D NMR Spectroscopy (HSQC, HMBC):
-
Perform Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish correlations between protons and carbons.
-
HMBC is particularly useful for identifying long-range couplings between the N-H proton and carbons in the pyrazole ring, which can help in assigning the position of the proton.
-
-
Variable Temperature (VT) NMR:
-
Acquire ¹H NMR spectra at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the spectra, such as the coalescence of signals, can provide information about the rate of interconversion between tautomers.[12]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the direct visualization of the proton's location on the pyrazole nitrogen.[9][10][16]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the pyrazolopyridine derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data.
-
Locate the hydrogen atoms from the difference Fourier map to confirm the position of the N-H proton and thus the tautomeric form.
-
UV/Vis Spectroscopy
UV/Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[17][18][19]
Protocol for UV/Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the pyrazolopyridine derivative in various solvents of differing polarity (e.g., hexane, acetonitrile, methanol) to assess the effect of the solvent on the tautomeric equilibrium.
-
Spectral Acquisition: Record the absorption spectra of the solutions over a suitable wavelength range (typically 200-500 nm) using a spectrophotometer.
-
Data Analysis:
The following diagram illustrates a general workflow for the experimental determination of the predominant tautomer.
Caption: A generalized experimental workflow for tautomer analysis.
Impact on Drug Development
The tautomeric state of a pyrazolopyridine derivative can have profound implications for its biological activity. The shape, hydrogen bonding capabilities, and lipophilicity can differ between tautomers, leading to different binding affinities for biological targets such as kinases and phosphodiesterases.[1][6][7][8][20] Therefore, a thorough understanding and characterization of the tautomeric behavior of these compounds are indispensable for the successful design and development of new drugs.
Conclusion
The tautomerism of pyrazolo[3,4-b]pyridines and its related isomers is a fundamental aspect of their chemistry with significant consequences for their application in medicinal chemistry. The 1H-tautomer is generally the more stable form for pyrazolo[3,4-b]pyridines, but this can be influenced by substitution and the surrounding environment. A multi-pronged analytical approach, combining NMR spectroscopy, X-ray crystallography, and UV/Vis spectroscopy, is essential for the definitive characterization of the predominant tautomeric form. The insights gained from these studies are crucial for the rational design of novel and effective pyrazolopyridine-based therapeutic agents.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Tautomerism phenomenon of pyrazolo[3,4-b]quinoline: spectroscopic and quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid as a Key Intermediate in the Synthesis of Apixaban
Abstract
This document provides detailed application notes and protocols for the use of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid and its ethyl ester precursor, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, as pivotal intermediates in the synthesis of Apixaban. Apixaban is a potent, orally bioavailable, and selective inhibitor of blood coagulation factor Xa, widely used for the prevention and treatment of thromboembolic diseases.[1][2] The protocols outlined herein describe the hydrolysis of the ethyl ester intermediate to the corresponding carboxylic acid and the subsequent amidation to yield Apixaban. This process is a critical step in several reported synthetic routes to Apixaban, offering high yields and purity.[3][4]
Introduction
Apixaban, with the chemical name 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a direct Factor Xa inhibitor.[1][4] Its efficacy and safety have been demonstrated in numerous clinical trials for preventing and treating venous thromboembolism (VTE).[3] The synthesis of Apixaban involves multiple steps, with the formation of the pyrazolopyridine core and subsequent functional group manipulations being crucial. The intermediate, this compound, represents a key juncture in the synthesis, directly leading to the final active pharmaceutical ingredient. This document details the final two steps of a common synthetic route: the hydrolysis of its ethyl ester precursor and the subsequent amidation.
Apixaban's Mechanism of Action
Apixaban is a direct and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.
Caption: Apixaban's inhibitory action on Factor Xa in the coagulation cascade.
Experimental Protocols
This section provides detailed protocols for the hydrolysis of ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate to its corresponding carboxylic acid, followed by the amidation to form Apixaban.
Protocol 1: Hydrolysis of Ethyl Ester Intermediate
This protocol describes the conversion of the ethyl ester precursor to this compound.
Materials:
-
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
-
Tetrahydrofuran (THF)
-
Potassium Hydroxide (KOH)
-
1mol/L Hydrochloric Acid (HCl)
-
Reaction flask
-
Ice-water bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a reaction flask, add 4.88 g (10 mmol) of ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, 50 ml of THF, and 0.56 g (10 mmol) of KOH.[3][4]
-
Heat the mixture to 50°C and maintain the reaction for 3-5 hours.[3][4]
-
Monitor the reaction progress by LCMS until the starting material is completely consumed.[3][4]
-
Cool the reaction mixture to 0-5°C using an ice-water bath.[3][4]
-
Slowly add 1mol/L HCl to adjust the pH of the solution to approximately 6.[3][4]
-
Stir the mixture thoroughly to facilitate the precipitation of the carboxylic acid product.[3]
-
Collect the precipitate by filtration and dry it in a vacuum oven at 50°C.[3][4]
Caption: Workflow for the hydrolysis of the ethyl ester intermediate.
Protocol 2: Amidation to Apixaban
This protocol details the conversion of this compound to Apixaban.
Materials:
-
This compound (product from Protocol 1)
-
Dichloromethane (CH2Cl2)
-
Diisopropylethylamine
-
Ethyl chloroformate
-
Ammonia gas
-
Water (H2O)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction flask with gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Add the dried carboxylic acid product from Protocol 1 to a reaction flask, followed by 50 ml of CH2Cl2 and 1.29 g (10 mmol) of diisopropylethylamine.[3]
-
Cool the mixture to 0-5°C in an ice-water bath.[3]
-
Slowly add 1.08 g (10 mmol) of ethyl chloroformate dropwise.[3]
-
Maintain the reaction at 0-5°C for 3-5 hours to form the mixed anhydride. Monitor the reaction by TLC.[3][4]
-
Once the formation of the mixed anhydride is complete, bubble ammonia gas through the reaction mixture while maintaining the temperature at 0-5°C.[3][4]
-
Monitor the amidation reaction by TLC until completion.[3]
-
Wash the organic layer sequentially with water and saturated sodium chloride solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate for 4 hours.[3][4]
-
Filter the mixture and concentrate the filtrate in vacuo to obtain the solid Apixaban product.[3]
Caption: Workflow for the amidation of the carboxylic acid to yield Apixaban.
Quantitative Data Summary
The following table summarizes the quantitative data from the described synthetic steps.
| Parameter | Hydrolysis Step | Amidation Step | Overall (from Ethyl Ester) | Reference |
| Starting Material | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | This compound | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | [3][4] |
| Product | This compound | Apixaban | Apixaban | [3][4] |
| Molar Yield | Not explicitly stated, but implied to be high | Up to 93% | Approx. 33% (for the entire synthesis route) | [3][4] |
| Purity | Not explicitly stated | 99.3% | 99.3% | [3][4] |
| Reaction Time | 3-5 hours | 3-5 hours (mixed anhydride) + amidation time | - | [3][4] |
| Reaction Temperature | 50°C (hydrolysis), 0-5°C (acidification) | 0-5°C | - | [3][4] |
Conclusion
The use of this compound and its ethyl ester precursor is a well-established and efficient method for the synthesis of Apixaban. The protocols provided herein, derived from published literature, offer a reliable pathway to produce high-purity Apixaban with good yields. These final steps are critical for the successful manufacturing of this important anticoagulant drug. Researchers and drug development professionals can utilize these notes as a guide for the laboratory-scale synthesis and process optimization of Apixaban.
References
Application Notes and Protocols: 1H-Pyrazolo[4,3-c]pyridine Derivatives as c-Met Kinase Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are crucial players in cell proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for the development of potent and selective c-Met kinase inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and evaluation of 1H-pyrazolo[4,3-c]pyridine-based c-Met inhibitors for cancer therapy.
Introduction to c-Met Signaling in Cancer
Upon binding its ligand HGF, the c-Met receptor undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[1] This activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth, survival, and migration.[1] In many cancers, aberrant c-Met activation occurs through overexpression, gene amplification, or mutations, leading to uncontrolled tumor growth and metastasis.[4][5] Therefore, inhibiting the kinase activity of c-Met is a key strategy in targeted cancer therapy. 1H-pyrazolo[4,3-c]pyridine derivatives have been designed as ATP-competitive inhibitors that bind to the kinase domain of c-Met, blocking its phosphorylation and subsequent downstream signaling.[6]
Figure 1: Simplified c-Met signaling pathway and the point of inhibition.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives against c-Met kinase and their anti-proliferative effects on various cancer cell lines.
| Compound ID | c-Met Kinase IC50 (nM) | MKN-45 Cell IC50 (µM) | EBC-1 Cell IC50 (µM) | PC-3 Cell IC50 (µM) | Selectivity vs. other kinases |
| Lead Compound 1 | 250 | 1.8 | 3.5 | >10 | - |
| 8c | 68 | 0.75 | 1.2 | >10 | >50-fold selective[6] |
| 8d | 95 | 1.1 | 2.1 | >10 | - |
| 8f | 72 | 0.98 | 1.5 | >10 | - |
| Data synthesized from a study on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.[6] MKN-45 (gastric carcinoma) and EBC-1 (lung cancer) are c-Met dependent cell lines. PC-3 (prostate cancer) is a c-Met independent cell line. |
Experimental Protocols
The following protocols provide a framework for the evaluation of novel 1H-pyrazolo[4,3-c]pyridine derivatives as c-Met inhibitors.
Figure 2: General workflow for the evaluation of c-Met kinase inhibitors.
Protocol 1: Biochemical c-Met Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against recombinant c-Met kinase.[1]
Materials:
-
Recombinant human c-Met kinase (catalytic domain).
-
ULight™-labeled poly-GT peptide substrate.
-
Europium (Eu)-labeled anti-phosphotyrosine antibody.
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (1H-pyrazolo[4,3-c]pyridine derivatives) dissolved in DMSO.
-
384-well low-volume assay plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Further dilute these solutions in kinase reaction buffer to achieve a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.[1]
-
Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the appropriate wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the c-Met enzyme in kinase buffer to a 4x working concentration. Add 5 µL of the diluted enzyme to all wells except the negative controls.
-
Reaction Initiation: Prepare a 2x substrate/ATP mixture in kinase buffer (e.g., 100 nM ULight™-substrate and 20 µM ATP).[1] Start the kinase reaction by adding 10 µL of this mixture to all wells. The final volume will be 20 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection: Prepare a stop/detection mix containing Eu-labeled anti-phosphotyrosine antibody in a detection buffer with 20 mM EDTA. Add 10 µL of this mix to all wells to stop the reaction.
-
Signal Reading: Incubate the plate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm/615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based c-Met Phosphorylation Assay
This protocol describes a method to assess the ability of compounds to inhibit c-Met autophosphorylation in a cellular context using an ELISA-based method.[7]
Materials:
-
Human cancer cell line with high c-Met expression (e.g., MKN-45, EBC-1).[6]
-
Cell culture medium and supplements.
-
Hepatocyte Growth Factor (HGF).
-
Test compounds dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Phospho-c-Met (pTyr1230/1234/1235) ELISA kit.
-
BCA protein assay kit.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of the 1H-pyrazolo[4,3-c]pyridine derivatives for 2 hours.
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
ELISA Assay: Perform the phospho-c-Met ELISA according to the manufacturer's instructions.[7] Briefly, add equal amounts of total protein from each sample to the wells of the ELISA plate coated with a c-Met capture antibody.
-
Detection: After incubation and washing steps, add a detection antibody that specifically recognizes phosphorylated c-Met, followed by an HRP-conjugated secondary antibody and substrate.
-
Data Analysis: Measure the absorbance at 450 nm. Normalize the phospho-c-Met signal to the total protein concentration. Plot the percentage of inhibition of c-Met phosphorylation against the inhibitor concentration to determine the IC50 value. A western blot can also be used to visualize the dose-dependent inhibition of c-Met phosphorylation.[6]
Protocol 3: In Vivo Tumor Xenograft Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of lead compounds in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human cancer cell line with high c-Met expression (e.g., EBC-1).[8]
-
Matrigel.
-
Test compound formulated in a suitable vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., via oral gavage) and the vehicle control to the respective groups daily or as determined by pharmacokinetic studies.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the anti-tumor efficacy of the compound. Potent compounds are expected to exhibit significant tumor growth inhibition.[2]
Conclusion
The 1H-pyrazolo[4,3-c]pyridine scaffold represents a valuable starting point for the design of novel c-Met kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Through systematic screening and optimization using these methodologies, researchers can identify and advance promising candidates for the treatment of c-Met-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and evaluation of pyrazolo[4,3-c]pyridine sulfonamides as potent inhibitors of human carbonic anhydrases (hCAs). The protocols detailed below are based on established methodologies and are intended to be a valuable resource for researchers in the field of drug discovery and medicinal chemistry.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several hCA isoforms are established therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer. Sulfonamides are a well-established class of CA inhibitors, and the pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for the development of novel and selective inhibitors. This document outlines the synthetic route to a series of pyrazolo[4,3-c]pyridine sulfonamides and the protocols for assessing their inhibitory activity against key hCA isoforms.
Data Presentation: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides
The inhibitory potency of a series of synthesized pyrazolo[4,3-c]pyridine sulfonamides against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) was determined using a stopped-flow CO2 hydrase assay. The results, presented as inhibition constants (Ki), are summarized in the table below for easy comparison. Acetazolamide (AAZ) was used as a standard inhibitor.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1a | 8010 | 7329 | 907.5 | 713.6 |
| 1b | 157.9 | 69.3 | 85.3 | 55.4 |
| 1c | 758.5 | 88.4 | 79.6 | 34.5 |
| 1d | 669.3 | 75.8 | 115.7 | 45.8 |
| 1e | 715.8 | 81.4 | 99.3 | 41.2 |
| 1f | 58.8 | 6.6 | 421.2 | 474.5 |
| AAZ | 250 | 12.1 | 25.8 | 5.7 |
Note: The data presented here is a representation of typical results and may vary based on experimental conditions.[2][3]
Experimental Protocols
Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
The synthesis of the target pyrazolo[4,3-c]pyridine sulfonamides is achieved through a two-step process, starting with the synthesis of a key dienamine intermediate.
3.1.1. Synthesis of Dienamine Intermediate (Methyl 2-((dimethylamino)methylene)-3-oxobutanoate)
This protocol describes the synthesis of the key dienamine intermediate required for the subsequent cyclization reaction.
Materials:
-
Methyl 3-oxobutanoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous toluene
-
Rotary evaporator
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of methyl 3-oxobutanoate (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude dienamine intermediate.
-
The crude product can be used in the next step without further purification.
3.1.2. Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides (General Procedure)
This general procedure outlines the cyclization reaction between the dienamine intermediate and a substituted sulfonamide hydrazine to yield the final pyrazolo[4,3-c]pyridine sulfonamides.
Materials:
-
Dienamine intermediate (from step 3.1.1)
-
Substituted sulfonamide hydrazine (e.g., 4-hydrazinobenzenesulfonamide hydrochloride)
-
Anhydrous methanol
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the dienamine intermediate (1.0 eq) in anhydrous methanol.
-
Add the desired substituted sulfonamide hydrazine (1.0 eq) to the solution.
-
Reflux the reaction mixture for 1-2 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold methanol.
-
Dry the purified pyrazolo[4,3-c]pyridine sulfonamide product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Purification Notes: Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) can be employed for further purification if necessary.[5] Column chromatography on silica gel may also be used for purification of less crystalline compounds.
Carbonic Anhydrase Inhibition Assays
Two common methods for determining the inhibitory activity of compounds against carbonic anhydrases are provided below.
3.2.1. Stopped-Flow CO2 Hydrase Assay
This assay directly measures the inhibition of the physiological reaction catalyzed by carbonic anhydrase, the hydration of CO2. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the monitoring of the subsequent reaction in real-time.[6]
Principle: The hydration of CO2 produces protons, leading to a decrease in the pH of the solution. This pH change is monitored using a pH indicator dye (e.g., phenol red), and the initial rate of the reaction is measured. The inhibition of this rate in the presence of an inhibitor is used to determine the inhibition constant (Ki).[7]
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Acetazolamide (standard inhibitor)
Procedure Outline:
-
Solution Preparation:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of the pH indicator in the assay buffer.
-
Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
Prepare serial dilutions of the test compounds and the standard inhibitor.
-
-
Instrument Setup:
-
Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator.
-
Equilibrate the instrument to the desired reaction temperature (typically 25°C).
-
-
Measurement:
-
One syringe of the stopped-flow instrument is loaded with the enzyme and indicator solution.
-
The second syringe is loaded with the CO2-saturated water and the inhibitor solution (or vehicle for control).
-
The two solutions are rapidly mixed in the observation cell, and the change in absorbance over time is recorded.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.
-
The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
3.2.2. Esterase Activity Assay using p-Nitrophenyl Acetate (p-NPA)
This colorimetric assay is a convenient and widely used method for determining CA inhibition. It relies on the esterase activity of some CA isoforms.[7]
Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which is a yellow-colored product with an absorbance maximum at 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Spectrophotometer or microplate reader
-
Purified human carbonic anhydrase isoforms
-
Assay Buffer (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5)[8]
-
p-Nitrophenyl acetate (p-NPA) stock solution (e.g., 100 mM in acetone or acetonitrile)[8]
-
Test compounds (inhibitors)
-
Acetazolamide (standard inhibitor)
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Dilute the stock solution of the CA enzyme to the desired working concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds and acetazolamide in the assay buffer.
-
Prepare the p-NPA substrate solution by diluting the stock solution in the assay buffer to the final desired concentration (e.g., 2 mM).[8]
-
-
Assay Protocol (96-well plate format):
-
To each well, add a specific volume of the assay buffer.
-
Add the enzyme solution to each well (except for the blank).
-
Add the inhibitor solution at various concentrations to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 5-10 minutes).[8]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition mechanism is known.
-
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for pyrazolo[4,3-c]pyridine sulfonamides.
Mechanism of Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Workflow for p-NPA Assay
Caption: Workflow for the p-NPA based carbonic anhydrase inhibition assay.
References
- 1. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: In Vitro Evaluation of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid Against Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, a novel compound with potential anti-cancer properties. The protocols detailed below outline standard methodologies for assessing its cytotoxic and apoptotic effects on various cancer cell lines.
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines using a standard MTT assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.5 ± 0.2 |
| A549 | Lung Carcinoma | 2.8 ± 0.4 |
| HCT116 | Colorectal Carcinoma | 1.9 ± 0.3 |
| HeLa | Cervical Adenocarcinoma | 3.5 ± 0.5 |
| U-87 MG | Glioblastoma | 4.1 ± 0.6 |
Note: The data presented are representative and for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to its IC50 and 2x IC50 for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide.
Materials:
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
6-well plates
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound.
Caption: Workflow for in vitro anti-cancer evaluation.
Postulated Signaling Pathway
Many pyrazolopyridine derivatives function as kinase inhibitors. This diagram shows a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy that could be inhibited by this compound.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Application Notes and Protocols for Structure-Based Design of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the structure-based design, synthesis, and evaluation of a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as potent and selective inhibitors of the c-Met receptor tyrosine kinase. Deregulation of the c-Met signaling pathway is a known driver in multiple human cancers, making it a prime target for therapeutic intervention.[1] The information presented here is intended to guide researchers in the development of novel cancer therapeutics targeting c-Met.
Introduction to c-Met and Its Signaling Pathway
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[2][3] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for normal cellular processes like proliferation, motility, and morphogenesis.[2][3][4] However, aberrant activation of c-Met through mutation, amplification, or overexpression can lead to tumor growth, angiogenesis, and metastasis.[2][3][5] This makes c-Met an attractive target for the development of targeted cancer therapies.[1][5]
The diagram below illustrates the major signaling cascades initiated by HGF-induced c-Met activation.
References
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET [abbviescience.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Anti-proliferative Activity of Novel Pyrazolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anti-proliferative activities of novel pyrazolopyridine derivatives. It includes a summary of their biological effects on various cancer cell lines, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways.
Introduction
Pyrazolopyridine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1][2] Structurally similar to purines, these compounds can act as antagonists in various biological processes, exhibiting a broad range of pharmacological activities.[1][2] Numerous studies have demonstrated their ability to inhibit the proliferation of cancer cells by targeting key enzymes and signaling pathways involved in cell growth and division.[3][4] This document outlines the anti-proliferative efficacy of selected novel pyrazolopyridine derivatives and provides detailed methodologies for their evaluation.
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of novel pyrazolopyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI%) against a panel of human cancer cell lines. The following tables summarize the reported activities of representative compounds from recent studies.
Table 1: In Vitro Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 8c | Leukemia (NCI-60 Panel) | GI50 | 0.15 - 4.43 | [5] |
| CNS Cancer (NCI-60 Panel) | GI50 | Sub-micromolar to low micromolar | [5] | |
| Renal Cancer (NCI-60 Panel) | GI50 | Sub-micromolar to low micromolar | [5] | |
| Breast Cancer (NCI-60 Panel) | GI50 | Sub-micromolar to low micromolar | [5] | |
| 8e | Leukemia (NCI-60 Panel) | GI50 | Potent activity reported | [5] |
| 5a | HepG-2 (Liver) | IC50 | 3.42 ± 1.31 | |
| MCF-7 (Breast) | IC50 | 4.16 ± 0.2 | ||
| HCT-116 (Colorectal) | IC50 | 9.21 ± 0.02 | ||
| 5b | HepG-2 (Liver) | IC50 | 3.56 ± 1.5 | |
| MCF-7 (Breast) | IC50 | Data available in source | ||
| HCT-116 (Colorectal) | IC50 | Data available in source | ||
| 10a | Various | IC50 | 3.42 to 17.16 (range for 5a,b & 10a,b) | |
| 10b | Various | IC50 | 3.42 to 17.16 (range for 5a,b & 10a,b) |
Table 2: In Vitro Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidine and Other Pyrazole Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 11f | Huh-7 (Liver) | IC50 | 6.3 | [6] |
| 16b | HeLa (Cervical) | IC50 | 7.8 | [6] |
| 11i | MCF-7 (Breast) | IC50 | 3.0 | [6] |
| MDA-MB-231 (Breast) | IC50 | 4.32 | [6] | |
| 16b | MDA-MB-231 (Breast) | IC50 | 5.74 | [6] |
| 34d | HeLa (Cervical) | IC50 | 10.41 ± 0.217 | [7] |
| DU-145 (Prostate) | IC50 | 10.77 ± 0.124 | [7] | |
| 47c | HCT-116 (Colon) | IC50 | 3.12 | [7] |
| PC-3 (Prostate) | IC50 | 124.40 | [7] | |
| HL60 (Leukemia) | IC50 | 6.81 | [7] | |
| SNB19 (Astrocytoma) | IC50 | 60.44 | [7] |
Experimental Protocols
This section provides detailed protocols for the key in vitro assays used to evaluate the anti-proliferative activity of pyrazolopyridine derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]
Materials:
-
96-well tissue culture plates
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (pyrazolopyridine derivatives) and a positive control (e.g., Doxorubicin, 5-Fluorouracil)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO in medium).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[4][7][10][11]
Materials:
-
6-well tissue culture plates
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[1][3][5]
Materials:
-
6-well tissue culture plates
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with the pyrazolopyridine derivatives as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrazolopyridine derivatives against specific kinases (e.g., c-Met, CDK2). Luminescence-based assays that measure ATP consumption are commonly used.[2][12][13][14][15]
Materials:
-
Recombinant kinase (e.g., c-Met, CDK2/Cyclin A)
-
Specific kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds and a known kinase inhibitor (e.g., Staurosporine, Roscovitine)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, the test compound, and the kinase assay buffer.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the luminescence-based assay kit. This typically involves a two-step process of adding a reagent to stop the reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-proliferative activity of novel pyrazolopyridine derivatives.
Caption: General experimental workflow for the evaluation of pyrazolopyridine derivatives.
Signaling Pathways
Pyrazolopyridine derivatives have been shown to exert their anti-proliferative effects by targeting various signaling pathways critical for cancer cell survival and proliferation.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[16][17][18][19][20] Dysregulation of the HGF/c-Met pathway is implicated in the progression of numerous cancers.
Caption: Inhibition of the c-Met signaling pathway by pyrazolopyridine derivatives.
CDK2 Signaling Pathway in Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition of the cell cycle.[21][22][23][24][25] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.
Caption: Pyrazolopyridine derivatives can inhibit CDK2, leading to G1/S cell cycle arrest.
Topoisomerase IIα (TOP2A) Mechanism of Action
Topoisomerase IIα is an essential enzyme that resolves DNA tangles and supercoils during replication and transcription by creating transient double-strand breaks.[26][27][28][29][30] Some pyrazolopyridine derivatives act as TOP2A inhibitors, preventing the re-ligation of the DNA strands, which leads to DNA damage and apoptosis.
Caption: Inhibition of Topoisomerase IIα by pyrazolopyridine derivatives.
References
- 1. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. benchchem.com [benchchem.com]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. c-MET [stage.abbviescience.com]
- 19. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 22. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. [PDF] A Role for Cdk2 Kinase in Negatively Regulating DNA Replication during S Phase of the Cell Cycle | Semantic Scholar [semanticscholar.org]
- 26. Topoisomerase IIα in Chromosome Instability and Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benthamdirect.com [benthamdirect.com]
- 28. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chemotherapy - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrazolopyridine-Based Compounds in Anti-Cancer Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of pyrazolopyridine-based compounds as targeted anti-cancer agents. The pyrazolopyridine scaffold serves as a privileged structure in medicinal chemistry, demonstrating significant potential as a kinase inhibitor.[1] This document outlines the rationale for targeting key signaling pathways in cancer, presents quantitative data on the efficacy of various pyrazolopyridine derivatives, and provides detailed protocols for essential experimental procedures.
Introduction to Pyrazolopyridine-Based Kinase Inhibitors
Pyrazolopyridine derivatives have emerged as a promising class of small molecules for targeted cancer therapy. Their structural resemblance to the purine core allows them to effectively compete with ATP for the binding pocket of various protein kinases, leading to the inhibition of their catalytic activity. Dysregulation of kinase signaling is a hallmark of many cancers, driving tumor growth, proliferation, and survival. Key kinase targets for pyrazolopyridine-based inhibitors include RET (Rearranged during Transfection), c-Met (Mesenchymal-Epithelial Transition factor), FGFR (Fibroblast Growth Factor Receptor), and CDK2 (Cyclin-Dependent Kinase 2). Several pyrazolopyridine compounds have already gained FDA approval or are in advanced clinical trials, highlighting the clinical significance of this chemical class.[1]
Key Signaling Pathways Targeted by Pyrazolopyridine Compounds
Understanding the mechanism of action of these inhibitors requires knowledge of the signaling pathways they disrupt.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the progression and metastasis of various solid tumors. Pyrazolopyridine-based inhibitors can block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling cascade.
RET Signaling Pathway
The RET receptor tyrosine kinase is a key driver in the development of certain types of thyroid and lung cancers. Genetic alterations, such as point mutations and chromosomal rearrangements, can lead to constitutive activation of RET. Selective pyrazolopyridine-based RET inhibitors have shown remarkable efficacy in patients with RET-altered cancers.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Proposed Synthetic Pathway
Currently, a direct, one-pot synthesis of this compound is not widely reported in the literature. Therefore, a two-step approach is proposed, involving the initial synthesis of a 6-substituted precursor, followed by its conversion to the final carboxylic acid. A plausible route is the synthesis of 6-methyl-1H-pyrazolo[4,3-c]pyridine followed by its oxidation.
Experimental Protocols
Step 1: Synthesis of 6-methyl-1H-pyrazolo[4,3-c]pyridine
This protocol is a hypothetical adaptation based on known pyrazolopyridine syntheses.
Materials:
-
4-chloro-2-methylpyridine
-
Hydrazine hydrate
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried flask, add 4-chloro-2-methylpyridine, palladium acetate, Xantphos, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene (or dioxane) via syringe.
-
Add hydrazine hydrate dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Oxidation of 6-methyl-1H-pyrazolo[4,3-c]pyridine to this compound
This protocol is based on established methods for the oxidation of methylpyridines.[1][2][3]
Materials:
-
6-methyl-1H-pyrazolo[4,3-c]pyridine
-
N-Hydroxyphthalimide (NHPI)
-
Cobalt(II) acetate (Co(OAc)2)
-
Manganese(II) acetate (Mn(OAc)2) (optional)
-
Acetic acid
-
Oxygen or air source
Procedure:
-
In a reaction vessel, dissolve 6-methyl-1H-pyrazolo[4,3-c]pyridine in acetic acid.
-
Add N-hydroxyphthalimide (NHPI) and cobalt(II) acetate to the solution. The addition of a small amount of manganese(II) acetate may enhance the reaction.[1][2]
-
Pressurize the vessel with oxygen or air (a balloon of oxygen can be used for lab-scale reactions) and heat to approximately 100-150 °C.[1][2]
-
Stir the reaction mixture vigorously to ensure efficient gas-liquid mixing.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or by adjusting the pH to its isoelectric point to precipitate the carboxylic acid.
Troubleshooting Guides & FAQs
Synthesis of 6-methyl-1H-pyrazolo[4,3-c]pyridine
Q1: My reaction to form 6-methyl-1H-pyrazolo[4,3-c]pyridine is not proceeding or is giving a very low yield. What are the possible causes?
A1: Low or no yield can be attributed to several factors:
-
Purity of Starting Materials: Ensure that the 4-chloro-2-methylpyridine and hydrazine hydrate are of high purity. Impurities can poison the catalyst or lead to side reactions.
-
Catalyst Activity: The palladium catalyst and phosphine ligand are sensitive to air and moisture. Ensure they are handled under an inert atmosphere. The catalyst may also be deactivated. Try using a fresh batch of catalyst and ligand.
-
Reaction Temperature: The reaction temperature may be too low for the cyclization to occur efficiently. Gradually increase the temperature and monitor the reaction progress.
-
Choice of Base and Solvent: The choice of base and solvent is crucial. If cesium carbonate is not effective, other bases like potassium carbonate or sodium tert-butoxide could be screened. The solvent should be anhydrous.
Q2: I am observing the formation of multiple products in my reaction mixture. What could they be and how can I minimize them?
A2: The formation of side products is common in cross-coupling and cyclization reactions.
-
Isomer Formation: Depending on the starting materials and reaction conditions, you might be forming regioisomers. Careful analysis of the product mixture by NMR will be necessary to identify the isomers. Modifying the ligand or reaction temperature can sometimes influence the regioselectivity.
-
Side Reactions of Hydrazine: Hydrazine can undergo side reactions. Using a protected form of hydrazine or adding it slowly to the reaction mixture might help.
-
Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of starting materials and products, complicating purification.
Q3: How can I effectively purify the 6-methyl-1H-pyrazolo[4,3-c]pyridine?
A3: Purification of pyrazolopyridine derivatives can be challenging due to their polarity.
-
Column Chromatography: This is the most common method. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure product.
-
Acid-Base Extraction: As a basic compound, your product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.
Oxidation to this compound
Q1: The oxidation of the methyl group is slow or incomplete. How can I improve the conversion?
A1: Several factors can affect the rate and completeness of the oxidation:
-
Catalyst Concentration: The concentration of the NHPI and cobalt salt can be optimized. Increasing the catalyst loading may improve the reaction rate.
-
Oxygen/Air Pressure: The reaction is dependent on the partial pressure of oxygen. Increasing the pressure of oxygen or air can enhance the reaction rate.[1][2]
-
Temperature: Higher temperatures generally lead to faster reactions, but also risk decomposition of the product. A temperature optimization study is recommended.
-
Stirring Rate: Efficient mixing is crucial for gas-liquid reactions. Ensure the reaction mixture is stirred vigorously.
Q2: I am observing decomposition of my product during the oxidation reaction. What can I do to prevent this?
A2: Pyrazolopyridine rings can be sensitive to harsh oxidative conditions.
-
Lowering the Temperature: Try running the reaction at a lower temperature for a longer period.
-
Controlling Oxygen Concentration: Using air instead of pure oxygen might provide a milder reaction.
-
Monitoring the Reaction: Closely monitor the reaction and stop it as soon as the starting material is consumed to avoid over-oxidation and decomposition of the product.
Q3: What is the best way to isolate and purify the final carboxylic acid product?
A3: The carboxylic acid product has different properties from the starting material, which can be exploited for purification.
-
Precipitation at Isoelectric Point: After the reaction, the solvent can be removed, and the residue can be dissolved in a basic aqueous solution. Filtering this solution to remove any insoluble impurities and then carefully acidifying it to the isoelectric point of the carboxylic acid will cause it to precipitate.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent like water, ethanol, or a mixture of solvents.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 6-methyl-1H-pyrazolo[4,3-c]pyridine (Hypothetical Data)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2) | Xantphos (4) | Cs2CO3 (2) | Toluene | 110 | 12 | 65 |
| 2 | Pd2(dba)3 (1) | Xantphos (4) | Cs2CO3 (2) | Toluene | 110 | 12 | 62 |
| 3 | Pd(OAc)2 (2) | Xantphos (4) | K2CO3 (2) | Toluene | 110 | 24 | 45 |
| 4 | Pd(OAc)2 (2) | Xantphos (4) | Cs2CO3 (2) | Dioxane | 100 | 18 | 72 |
| 5 | Pd(OAc)2 (2) | SPhos (4) | Cs2CO3 (2) | Dioxane | 100 | 18 | 55 |
Table 2: Optimization of Oxidation of 6-methyl-1H-pyrazolo[4,3-c]pyridine (Hypothetical Data)
| Entry | Catalyst System | Solvent | Temperature (°C) | Pressure | Time (h) | Conversion (%) | Yield (%) |
| 1 | NHPI (10%), Co(OAc)2 (1%) | Acetic Acid | 100 | 1 atm O2 | 12 | 80 | 75 |
| 2 | NHPI (10%), Co(OAc)2 (1%) | Acetic Acid | 120 | 1 atm O2 | 8 | 95 | 88 |
| 3 | NHPI (10%), Co(OAc)2 (1%), Mn(OAc)2 (0.1%) | Acetic Acid | 120 | 1 atm O2 | 6 | >98 | 92 |
| 4 | NHPI (10%), Co(OAc)2 (1%) | Acetic Acid | 100 | 1 atm Air | 24 | 65 | 60 |
| 5 | NHPI (5%), Co(OAc)2 (0.5%) | Acetic Acid | 120 | 1 atm O2 | 12 | 85 | 80 |
Mandatory Visualization
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Logical troubleshooting guide for the synthesis of this compound.
References
Improving yield and purity of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experimental work, offering potential causes and actionable solutions.
Question: My reaction to synthesize the pyrazolo[4,3-c]pyridine core is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of pyrazolopyridine rings can stem from several factors. Below are common culprits and potential solutions to enhance the yield.
-
Purity of Starting Materials: The purity of reactants is critical. Impurities in the starting materials, such as the precursor dienamine or the reacting amine, can lead to unwanted side reactions and the formation of byproducts, ultimately lowering the yield of the desired product.[1][2]
-
Recommendation: Ensure all starting materials are of high purity. If necessary, purify reactants via recrystallization or column chromatography before use.[1]
-
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to conditions.
-
Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics.[1] Methanol is a commonly used solvent for this synthesis.[3]
-
Temperature & Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.[1] A reported method involves refluxing in methanol for one hour.[3] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.[1]
-
-
Inefficient Work-up: An improper work-up procedure can result in product loss. Ensure efficient extraction of the product and minimize transfers between glassware.
Question: What are the common impurities I might encounter, and how can they be removed?
Answer: Impurities often include unreacted starting materials, regioisomers (if using unsymmetrical precursors), and byproducts from side reactions.
-
Unreacted Starting Materials: Easily detected by TLC or LC-MS.
-
Regioisomers: The formation of regioisomers is a known challenge in the synthesis of similar heterocyclic systems, particularly with unsymmetrical reactants.[1][4]
-
Purification Strategy: Column chromatography is the most effective method for removing both starting materials and isomers.[1] A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity by adding a more polar solvent like ethyl acetate.[1]
Question: How can I effectively monitor the progress of my reaction?
Answer: Inadequate monitoring can lead to premature or delayed termination of the reaction, both of which can negatively impact yield and purity.[1]
-
Recommendation: Thin Layer Chromatography (TLC) is a simple and effective technique. Spot the reaction mixture alongside the starting materials on a silica gel plate. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to develop the plate. Aromatic N-heterocycles can often be visualized under UV light (254 nm) as dark spots.[1] Staining with iodine vapor can also be an effective visualization method.[1] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Question: My final product after hydrolysis is difficult to purify. What strategies can I use?
Answer: The carboxylic acid product can be polar, making purification challenging.
-
Recrystallization: This is an effective technique for purifying solid products. The key is to find a suitable solvent or solvent system that dissolves the compound well at high temperatures but poorly at low temperatures.[2] Avoid rapid "shock cooling," which can trap impurities. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[2]
-
Acid-Base Extraction: As the product is a carboxylic acid, you can use its acidic properties for purification. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequently, acidify the aqueous layer with a mild acid (e.g., 1M HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.
Data Presentation
Table 1: Reported Yields for Synthesis of Substituted Pyrazolo[4,3-c]pyridines
The following table summarizes yields obtained from a reported synthesis protocol involving the condensation of a dienamine precursor with various amines.[3]
| Entry | Reactant Amine Fragment | Yield (%) |
| 1a | 2-Sulfamoylethyl | 72% |
| 1b | 4-Sulfamoylphenyl | 88% |
| 1c | 3-Sulfamoylphenyl | 82% |
| 1d | 4-Sulfamoylbenzyl | 78% |
| 1e | 2-Sulfamoyl-4-chlorophenyl | 75% |
| 1f | 4-(N-pyrimidin-2-ylsulfamoyl)phenyl | 85% |
Experimental Protocols
Protocol 1: General Synthesis of Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Derivatives[3]
This protocol is based on the condensation of a dienamine with a primary amine.
-
Combine the dienamine precursor (1 equivalent) and the corresponding amine (1.05 equivalents) in a round-bottom flask. Note: If using an amine hydrochloride salt, add triethylamine (1.1 equivalents).
-
Add methanol as the solvent (approx. 3 mL per mmol of dienamine).
-
Heat the mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture. The product will often precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold methanol (3 x 5 mL).
-
Dry the solid to afford the pure product.
Protocol 2: General Protocol for Hydrolysis of Ester to Carboxylic Acid
This protocol is adapted from methodologies used for similar heterocyclic compounds.[5]
-
Dissolve the ester intermediate (1 equivalent) in a 3:1 mixture of Methanol:Water.
-
Add Sodium Hydroxide (NaOH, 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature, monitoring progress by TLC until the starting ester is fully consumed.
-
Once the reaction is complete, carefully neutralize the mixture to an acidic pH (approx. pH 3-4) using a suitable acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield and purity issues.
Caption: Pyrazolopyridines often act as competitive inhibitors in kinase signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazolopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address regioselectivity challenges during the synthesis of pyrazolopyridines.
Troubleshooting Guide
Problem 1: My reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound yields a mixture of regioisomers.
When reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is a common issue. The final product ratio is highly dependent on the relative electrophilicity of the two carbonyl groups and the reaction conditions.[1]
Possible Solutions:
-
Modify Reaction Conditions: The regioselectivity of the cyclocondensation can be highly sensitive to the reaction environment.[1] Experiment with different solvents, temperatures, and catalysts. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the regioselectivity in pyrazole formation, a principle that may be extended to pyrazolopyridine synthesis.[2]
-
Employ a Three-Component Reaction: An effective strategy to circumvent regioselectivity problems is the in situ formation of the 1,3-CCC-biselectrophile.[1][3] This one-pot, three-component reaction involves a 5-aminopyrazole, an aldehyde, and a ketone (with at least one α-hydrogen). This approach often leads to a single regioisomer in high yield.[1][3]
-
Use a Catalyst: The addition of a catalyst can direct the reaction towards a specific isomer. Both acid and base catalysis have been shown to be effective. L-proline, for example, can be used to catalyze the initial condensation between the aldehyde and ketone in a three-component reaction.[1] Lewis acids such as Zirconium(IV) chloride (ZrCl₄) have also been successfully employed to catalyze the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones, yielding pyrazolo[3,4-b]pyridines.[4]
Problem 2: I am unsure which regioisomer I have synthesized.
Correctly identifying the structure of your product is crucial. The formation of different regioisomers can be confirmed and characterized using various spectroscopic techniques.
Solutions for Isomer Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The chemical shifts of the protons and carbons in the pyrazole and pyridine rings will differ between isomers.[4][5]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can establish the spatial proximity of protons. For N-substituted pyrazolopyridines, NOESY can help determine the position of the substituent by observing correlations between the substituent's protons and protons on the heterocyclic core.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination of the specific regioisomer formed.[6][7]
-
High-Resolution Mass Spectrometry (HRMS): This technique can confirm the molecular formula of your product, ensuring that the desired reaction has occurred, even if the specific isomer is not yet determined.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main pyrazolopyridine isomers, and why is their selective synthesis important?
Pyrazolopyridines are fused heterocyclic systems consisting of a pyrazole and a pyridine ring. The five main congeners include pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[4,3-b]pyridine.[1] Within these systems, further isomerism is possible depending on the substitution pattern. For example, pyrazolo[3,4-b]pyridines can exist as 1H- and 2H-tautomers, with the 1H-tautomer being significantly more stable.[1] The biological activity of these compounds is highly dependent on their specific isomeric form, making regioselective synthesis critical in drug discovery and development.[4][8][9]
Q2: Which synthetic strategies offer the highest regioselectivity for pyrazolo[1,5-a]pyridines?
For the synthesis of pyrazolo[1,5-a]pyridines, [3+2] annulation or cycloaddition reactions have proven to be highly regioselective.[10][11] A notable method involves a TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds, which provides multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with predictable regioselectivity.[10]
Q3: How can I use a three-component reaction to control regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
Three-component reactions are a powerful tool for controlling regioselectivity.[1][3][12] By reacting a 5-aminopyrazole, an aldehyde, and a ketone, an α,β-unsaturated ketone is formed in situ. This intermediate then undergoes a Michael addition with the 5-aminopyrazole, followed by cyclization and aromatization to yield the pyrazolo[3,4-b]pyridine. This method often proceeds with high regioselectivity, as the reaction pathway is more defined than when starting with a pre-formed unsymmetrical 1,3-dicarbonyl compound.[1][3]
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity in Pyrazole Synthesis
This table illustrates how solvent choice can dramatically influence the ratio of regioisomers in the condensation of a 1,3-diketone with a substituted hydrazine. While this data is for pyrazole synthesis, the principles are often applicable to the synthesis of the pyrazole moiety within a pyrazolopyridine.
| Entry | 1,3-Diketone | Hydrazine | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| 1 | 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | EtOH | RT | 45:55 | 95 | [2] |
| 2 | 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | TFE | RT | 85:15 | 98 | [2] |
| 3 | 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | RT | 97:3 | 99 | [2] |
Regioisomer A corresponds to the pyrazole with the methyl group at the N1 position and the trifluoromethyl group at the C3 position. Regioisomer B is the N1-methyl-5-trifluoromethylpyrazole.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1H-Pyrazolo[3,4-b]pyridines via a Catalyzed Three-Component Reaction
This protocol is adapted from methodologies that utilize an in situ formation of the electrophile to achieve high regioselectivity.[1][3]
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol, 173 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 μL)
-
Acetone (1.2 mmol, 70 mg, 88 μL)
-
L-proline (0.1 mmol, 11.5 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 5-amino-3-methyl-1-phenylpyrazole, benzaldehyde, acetone, and L-proline.
-
Add ethanol (5 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (15 mL) to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum.
-
If necessary, purify the product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: TEMPO-Mediated Regioselective Synthesis of Pyrazolo[1,5-a]pyridines
This protocol is based on a [3+2] annulation-aromatization strategy.[10]
Materials:
-
N-aminopyridine derivative (e.g., 1-amino-2-methylpyridinium iodide) (0.5 mmol)
-
α,β-Unsaturated ketone (e.g., chalcone) (0.6 mmol)
-
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) (0.1 mmol, 15.6 mg)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 138 mg)
-
Acetonitrile (CH₃CN) (3 mL)
Procedure:
-
In a sealed reaction vial, combine the N-aminopyridine derivative, the α,β-unsaturated ketone, TEMPO, and potassium carbonate.
-
Add acetonitrile (3 mL) to the vial.
-
Seal the vial and stir the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired pyrazolo[1,5-a]pyridine regioisomer.
Visualizations
Caption: Reaction pathways leading to different regioisomers.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 5. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scite.ai [scite.ai]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 12. Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Pyrazole Carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole carboxylic acid derivatives using recrystallization techniques. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing pyrazole carboxylic acid derivatives?
A1: The choice of solvent is critical and depends on the specific polarity and substituents of the pyrazole carboxylic acid derivative. Commonly used solvents include:
-
Single Solvents: Alcohols such as ethanol, methanol, and isopropanol are frequently effective.[1][2] Other common single solvents include acetone, ethyl acetate, cyclohexane, and water.[1]
-
Mixed Solvent Systems: When a single solvent is not ideal, a mixed solvent system can be employed. A common technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is less soluble) to induce precipitation.[1] Effective combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1]
Q2: My pyrazole carboxylic acid derivative is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[1]
-
Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.[1]
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Q3: The yield of my recrystallized pyrazole carboxylic acid derivative is very low. How can I improve it?
A3: Low yield can be attributed to several factors. Consider the following to improve your recovery:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[1]
-
Ensure Thorough Cooling: Make sure the solution has been cooled sufficiently, perhaps in an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
Reduce the Number of Transfers: Minimize the number of times you transfer the solution or crystals between flasks to avoid mechanical losses.
-
Check the Mother Liquor: After filtration, you can try to obtain a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.
Q4: My crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may slightly lower the overall yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of pyrazole carboxylic acid derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Crystallization happens too quickly. | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent.- Ensure the solution cools slowly at room temperature before placing it in an ice bath. |
| The resulting crystals are impure. | Impurities were co-precipitated or trapped in the crystal lattice. | - Ensure the solution was fully dissolved before cooling.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization. |
| The compound precipitates as an oil ("oiling out"). | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | - Add more solvent to the hot solution.- Use a solvent with a lower boiling point.- Ensure slow cooling. |
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazole Carboxylic Acid Derivatives
| Solvent/Solvent System | Compound Polarity Suitability | Notes |
| Ethanol, Methanol, Isopropanol | Polar to moderately polar | Good general-purpose solvents for many pyrazole derivatives.[1][2] |
| Acetone | Moderately polar | |
| Ethyl Acetate | Moderately polar | |
| Cyclohexane, Hexane | Non-polar | Often used as the "poor" solvent in a mixed solvent system.[1] |
| Water | Highly polar | Can be used for highly polar derivatives or as the "poor" solvent with a miscible organic solvent like ethanol.[1] |
| Ethanol / Water | Polar | A common and effective mixed solvent system for polar pyrazole derivatives.[1] |
| Hexane / Ethyl Acetate | Non-polar to moderately polar | |
| Hexane / Acetone | Non-polar to moderately polar | |
| Xylene | Non-polar | Used for recrystallization of some derivatives after synthesis.[2] |
| n-Propanol | Moderately polar | Mentioned as a recrystallization solvent for certain pyrazole-3-carboxamides.[2] |
Table 2: Solubility of 1H-Pyrazole in Various Solvents at Different Temperatures
This table summarizes the solubility of the parent 1H-pyrazole and can serve as a starting point for solvent selection for its derivatives.
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 24.8 | 2.7 |
| Cyclohexane | 31.8 | 19.4 |
| Cyclohexane | 56.2 | 0.577 |
| Benzene | 5.2 | 5.86 |
| Benzene | 46.5 | 0.31 (moles/1000mL) |
Data sourced from ChemicalBook.[1]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent with a significant difference in solubility for the pyrazole carboxylic acid derivative at high and low temperatures is identified.
-
Dissolution: Place the crude pyrazole carboxylic acid derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent begins to boil and the solid is completely dissolved.[1] Add more solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, or if activated charcoal was used, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[1]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization.[1]
-
Dissolution: Dissolve the crude pyrazole carboxylic acid derivative in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol).[1]
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly turbid.[1]
-
Re-dissolution: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Mandatory Visualization
Caption: General workflow for the recrystallization process.
Caption: Troubleshooting logic for common recrystallization problems.
References
Troubleshooting guide for the synthesis of pyrazolo[4,3-c]pyridine intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of pyrazolo[4,3-c]pyridine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the pyrazolo[4,3-c]pyridine core?
A1: Common starting materials include substituted 3-aminopyrazoles and 2-chloropyridines.[1] Another approach involves the cyclization of 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oximes. The choice of starting material often depends on the desired substitution pattern on the final pyrazolo[4,3-c]pyridine ring system.
Q2: What are the typical reaction conditions for the synthesis of pyrazolo[4,3-c]pyridines?
A2: Reaction conditions can vary significantly based on the chosen synthetic route. A common method involves the nucleophilic aromatic substitution of a 2-chloropyridine with a 3-aminopyrazole, followed by an intramolecular cyclization. This is often carried out in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃) at elevated temperatures.[1] Other methods may utilize acid catalysis or microwave-assisted synthesis to drive the reaction.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. UV light (254 nm) is often used for visualization, as the aromatic nature of the compounds typically allows them to be seen as dark spots.[3] Staining with iodine vapor can also be an effective visualization technique.[3]
Troubleshooting Guide
Low Reaction Yield
Issue: My reaction is resulting in a low yield of the desired pyrazolo[4,3-c]pyridine intermediate.
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the starting materials, particularly the aminopyrazole, can significantly hinder the reaction.
-
Recommendation: Ensure all reactants are of high purity. If necessary, purify the starting materials by recrystallization or column chromatography before use.[3]
-
-
Suboptimal Reaction Temperature: The reaction may be temperature-sensitive.
-
Recommendation: Optimize the reaction temperature. Some reactions proceed well at room temperature, while others require heating.[3] Monitor the reaction at different temperatures to find the optimal condition.
-
-
Incorrect Reaction Time: The reaction may not have gone to completion, or the product may be degrading over time.
-
Recommendation: Monitor the reaction at regular intervals using TLC to determine the point of maximum product formation and avoid prolonged reaction times that could lead to decomposition.[3]
-
-
Inefficient Catalyst or Incorrect Catalyst Loading: The choice and amount of catalyst are often crucial.
-
Solvent Effects: The solvent plays a critical role in solubility and reaction kinetics.
-
Recommendation: Perform a solvent screen to identify the most suitable solvent for your specific substrates. Anhydrous solvents are often necessary to prevent unwanted side reactions.[1]
-
Formation of Side Products/Impurities
Issue: My reaction is producing significant amounts of side products, complicating purification.
Possible Causes and Solutions:
-
Side Reactions: Competing reaction pathways can lead to the formation of undesired products. For example, in some cases, the formation of regioisomers is a known challenge, especially with unsymmetrical starting materials.[3]
-
Recommendation: Carefully control the reaction conditions, particularly temperature and the rate of addition of reagents. The choice of catalyst and solvent can also influence the reaction's selectivity.[3]
-
-
Decomposition of Starting Materials or Product: The reactants or the desired product may be unstable under the reaction conditions.
-
Recommendation: As mentioned previously, use TLC to monitor the reaction and avoid unnecessarily long reaction times. If the product is known to be unstable, consider performing the reaction at a lower temperature for a longer duration.
-
-
Presence of Air or Moisture: Some reactions are sensitive to air and moisture.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.[1]
-
Purification Challenges
Issue: I am having difficulty purifying the final pyrazolo[4,3-c]pyridine product.
Possible Causes and Solutions:
-
Co-eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography difficult.
-
Recommendation:
-
Optimize Column Chromatography: Experiment with different solvent systems (eluents) for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
-
-
Poor Solubility: The product may have poor solubility in common chromatography solvents.
-
Recommendation: Screen a range of solvents to find one in which the product is sufficiently soluble for purification. It may be necessary to use a combination of solvents.
-
Data Summary
Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
| Entry | Catalyst | Catalyst Loading (mg) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AC-SO₃H | 5 | Room Temp | 3 | >83 |
| 2 | AC-SO₃H | 5 | 60 | - | - |
| 3 | AC-SO₃H | 5 | 100 | - | - |
Data adapted from a study on the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds.[4] "AC-SO₃H" refers to amorphous carbon-supported sulfonic acid.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine
This protocol describes the synthesis via a nucleophilic aromatic substitution followed by an intramolecular cyclization.[1]
Materials:
-
3-amino-4-methylpyrazole
-
2-chloropyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-amino-4-methylpyrazole, 2-chloropyridine, and anhydrous potassium carbonate in anhydrous DMF.
-
Heat the reaction mixture to reflux and stir for the time determined by TLC monitoring.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for pyrazolo[4,3-c]pyridine synthesis.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
Stability issues of pyrazolopyridine compounds in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrazolopyridine compounds in various solvents.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyridine compound appears to be degrading in my chosen solvent. What are the common causes?
A1: Degradation of pyrazolopyridine compounds in solution can be attributed to several factors:
-
Hydrolysis: Protic solvents (e.g., water, methanol, ethanol) can facilitate the hydrolysis of susceptible functional groups on your compound, such as esters, amides, or nitriles. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The presence of dissolved oxygen or peroxide impurities in solvents can lead to the oxidation of the pyrazolopyridine core or sensitive functional groups. This can be accelerated by light or the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the degradation of the compound. The extent of photodegradation can be solvent-dependent.
-
Solvent Reactivity: Some solvents, although seemingly inert, can react with the compound, especially at elevated temperatures. For example, dimethyl sulfoxide (DMSO) can decompose at high temperatures and produce reactive species.
-
pH Effects: The pH of the solution, especially in aqueous or protic organic solvents, can significantly impact the stability of your compound by catalyzing hydrolysis or promoting other degradation pathways.
Q2: Which solvents are generally recommended for storing pyrazolopyridine compounds?
A2: For short-term storage, aprotic and anhydrous solvents are generally preferred to minimize the risk of hydrolysis. Common choices include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
For long-term storage, it is best to store the compound as a dry solid at low temperatures (e.g., -20°C or -80°C) and protected from light. If a stock solution is necessary, use an anhydrous aprotic solvent and store it at low temperatures. However, it's important to perform a freeze-thaw stability study to ensure the compound remains stable under these conditions.
Q3: How can I assess the stability of my specific pyrazolopyridine compound in a particular solvent?
A3: A forced degradation study is the most effective way to determine the stability of your compound. This involves subjecting a solution of your compound to various stress conditions (acid, base, oxidation, heat, and light) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Precipitation of the compound from the solvent over time.
-
Possible Cause: Poor solubility or supersaturation of the initial solution. The compound may also be degrading to a less soluble product.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of your compound in the chosen solvent at the experimental temperature.
-
Use a Co-solvent: Consider using a co-solvent system to improve solubility.
-
Analyze the Precipitate: If possible, collect and analyze the precipitate to determine if it is the parent compound or a degradant.
-
Consult the Stability Data: Refer to the tables below for general guidance on solvents that may cause degradation.
-
Issue 2: Unexpected peaks appearing in the chromatogram of my sample.
-
Possible Cause: This is a strong indication of compound degradation.
-
Troubleshooting Steps:
-
Run a Control: Analyze a freshly prepared solution of your compound to confirm that the new peaks are not present initially.
-
Identify the Degradants: If you have access to mass spectrometry (LC-MS), use it to identify the mass of the new peaks and hypothesize their structures.
-
Perform a Forced Degradation Study: Conduct a systematic forced degradation study (see protocol below) to understand the degradation pathways and identify the conditions causing the formation of these new peaks.
-
Issue 3: Loss of biological activity of the compound in an in vitro assay.
-
Possible Cause: The compound may be degrading in the assay medium.
-
Troubleshooting Steps:
-
Assess Media Stability: Incubate your compound in the assay medium for the duration of the experiment, and then analyze the sample by HPLC to quantify the amount of parent compound remaining.
-
Modify Assay Conditions: If instability is confirmed, consider reducing the incubation time, protecting the assay from light, or adjusting the pH of the medium if possible.
-
Choose a More Stable Analog: If the compound is inherently unstable, you may need to consider synthesizing a more stable analog.
-
Quantitative Stability Data (Illustrative Examples)
The following tables provide illustrative data on the stability of a hypothetical pyrazolopyridine compound under forced degradation conditions. Note: This is generalized data, and the stability of your specific compound may vary. It is crucial to perform your own stability studies.
Table 1: Stability of a Hypothetical Pyrazolopyridine Compound in Different Solvents under Thermal Stress (60°C for 24 hours)
| Solvent | Dielectric Constant | Protic/Aprotic | % Degradation (Illustrative) |
| Water | 80.1 | Protic | 15.2 |
| Methanol | 32.7 | Protic | 8.5 |
| Ethanol | 24.5 | Protic | 5.1 |
| Acetonitrile | 37.5 | Aprotic | 1.8 |
| DMSO | 47.0 | Aprotic | 2.5 |
| DMF | 36.7 | Aprotic | 2.1 |
| THF | 7.6 | Aprotic | 1.5 |
Table 2: Hydrolytic Stability of a Hypothetical Pyrazolopyridine Compound (Aqueous Buffer, 24 hours)
| Condition | pH | % Degradation (Illustrative) |
| Acidic | 1.2 | 25.8 |
| Neutral | 7.0 | 3.2 |
| Basic | 9.0 | 35.4 |
Table 3: Photostability of a Hypothetical Pyrazolopyridine Compound (254 nm UV light, 4 hours)
| Solvent | % Degradation (Illustrative) |
| Methanol | 18.9 |
| Acetonitrile | 12.3 |
| Dichloromethane | 9.5 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a standard procedure for assessing the stability of a pyrazolopyridine compound.
1. Materials:
-
Pyrazolopyridine compound
-
HPLC grade solvents: Water, Methanol, Acetonitrile
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide
-
HPLC system with UV or PDA detector
-
LC-MS system (recommended)
-
pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of your pyrazolopyridine compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of the compound and a solution of the compound in a chosen solvent in an oven at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm) for 4, 8, and 24 hours. Keep a control sample wrapped in aluminum foil.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development
1. Initial Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound and potential degradants absorb (use a PDA detector to determine the optimal wavelength).
-
Injection Volume: 10 µL
2. Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient, mobile phase composition, and pH to achieve adequate resolution (Rs > 1.5) between all peaks.
Visualizations
Caption: Workflow for a forced degradation study of pyrazolopyridine compounds.
Caption: Troubleshooting guide for unexpected peaks in HPLC analysis.
Caption: Potential degradation pathways for a pyrazolopyridine compound.
Technical Support Center: Purification of N-Heterocyclic Compounds Without Silica Column Chromatography
Welcome to the Technical Support Center for the purification of N-heterocyclic compounds. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for common purification methods that do not require silica column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[1] The impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of purer crystals.[1]
Troubleshooting Guide & FAQs
Q1: My compound is not crystallizing, what should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent: This is the most frequent cause.[2] To address this, reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, and then allow the solution to cool again.[2]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it normally would at that temperature. To induce crystallization, you can:
-
Insufficient cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.[3]
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is significantly impure or if the solution is cooled too quickly.[2] To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, allowing it to cool gradually with the plate.[2]
Q3: The recovery yield of my purified compound is very low. What went wrong?
A3: A low yield can be due to several reasons:
-
Using too much solvent: As mentioned, excess solvent will keep more of your compound dissolved in the mother liquor.[4]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Experimental Protocol: Recrystallization of Pyridin-4-ol
This protocol provides a step-by-step guide for the recrystallization of Pyridin-4-ol, a common N-heterocyclic compound.
-
Dissolving the Crude Solid:
-
Place the crude Pyridin-4-ol in an Erlenmeyer flask with a magnetic stir bar.
-
Heat deionized water (the solvent) to its boiling point in a separate beaker.
-
Add the hot water to the flask containing the crude solid in small portions while heating and stirring until the solid is completely dissolved. Avoid using an excess of solvent to maximize yield.[5]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal (1-2% of the solute's weight) to the hot solution and boil for a few minutes.[5]
-
-
Hot Filtration:
-
Set up a hot filtration apparatus with a stemless funnel and fluted filter paper. Pre-warm the funnel and receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.[5]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
-
Collecting the Crystals:
-
Set up a Büchner funnel for vacuum filtration and wet the filter paper with a small amount of cold deionized water.
-
Turn on the vacuum and pour the crystal slurry into the funnel.
-
Wash the crystals with a minimal amount of ice-cold deionized water.[5]
-
-
Drying:
-
Keep the vacuum on to pull air through the crystals for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely.[5]
-
Workflow for Recrystallization
Caption: Workflow for the purification of a solid N-heterocyclic compound by recrystallization.
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[6] For N-heterocyclic compounds, which are typically basic, this method involves converting them into their water-soluble salt form to separate them from neutral or acidic impurities.[7]
Troubleshooting Guide & FAQs
Q1: How do I choose the right acid for the extraction of my basic N-heterocycle?
A1: A dilute aqueous solution of a strong acid like hydrochloric acid (e.g., 1 M HCl) is commonly used to protonate the basic nitrogen atom of the heterocycle, forming a water-soluble ammonium salt.[8]
Q2: I'm not getting a good separation between the organic and aqueous layers. What can I do?
A2: This is often due to the formation of an emulsion. To break an emulsion, you can try:
-
Gently swirling the separatory funnel instead of vigorous shaking.
-
Adding a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous layer.
-
Allowing the mixture to stand for a longer period.
Q3: My yield is low after regenerating the free base. What are the possible reasons?
A3: A low recovery can result from:
-
Incomplete extraction: Perform multiple extractions (2-3 times) with the acidic solution to ensure all the basic compound is transferred to the aqueous layer.[6]
-
Incomplete precipitation: When neutralizing the aqueous layer with a base to regenerate the free N-heterocycle, ensure the pH is sufficiently basic to cause complete precipitation. Check the pH with litmus or pH paper.
-
Compound solubility: The regenerated free base might have some solubility in the aqueous solution. If this is the case, you may need to perform a back-extraction into an organic solvent to recover it.
Experimental Protocol: Separation of a Basic N-Heterocycle from a Neutral Impurity
This protocol outlines the general steps for separating a basic N-heterocyclic compound from a neutral impurity.
-
Dissolution:
-
Dissolve the mixture of the N-heterocyclic compound and the neutral impurity in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.[8]
-
-
Extraction of the Basic Compound:
-
Add a sufficient amount of a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.
-
Stopper the funnel and shake it gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated N-heterocycle will be in the lower aqueous layer, while the neutral impurity remains in the upper organic layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous acid to maximize the recovery of the basic compound. Combine the aqueous extracts.[6]
-
-
Isolation of the Neutral Compound:
-
Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified neutral compound.
-
-
Regeneration and Isolation of the N-Heterocycle:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a strong base (e.g., 6 M NaOH) with stirring until the solution is basic (check with pH paper). The N-heterocycle will precipitate out as the free base.
-
If the compound precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry.
-
If the compound separates as an oil, extract it into a fresh portion of an organic solvent, dry the organic layer, and remove the solvent to obtain the purified N-heterocycle.
-
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of a basic N-heterocyclic compound using acid-base extraction.
Distillation
Distillation is a purification technique for liquid compounds based on differences in their boiling points. For high-boiling N-heterocyclic compounds, vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition.[9]
Troubleshooting Guide & FAQs
Q1: My compound is not distilling even though the temperature is at its boiling point. What's wrong?
A1: This could be due to a few issues:
-
Poor insulation: Ensure the distillation flask and the distillation head are well-insulated to prevent heat loss.
-
Incorrect thermometer placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Vacuum leaks: In a vacuum distillation, a leak in the system will prevent the pressure from being low enough to achieve the desired boiling point. Check all joints and connections for a proper seal.[9]
Q2: The distillation is very slow. How can I speed it up?
A2: While a slow and steady distillation is generally preferred for good separation, if it's excessively slow, you can:
-
Slightly increase the heating rate.
-
Improve the insulation of the apparatus.
-
In a vacuum distillation, ensure your vacuum pump is pulling a strong and stable vacuum.
Q3: My compound seems to be decomposing in the distillation flask. What should I do?
A3: If you observe charring or darkening of the liquid in the distillation flask, your compound is likely decomposing. The primary solution is to use vacuum distillation to lower the boiling point.[9] If you are already using vacuum distillation, you may need to use a higher vacuum (lower pressure) to further reduce the required temperature.
Experimental Protocol: Vacuum Distillation of Quinoline
This protocol describes the purification of quinoline, a high-boiling N-heterocyclic compound, by vacuum distillation.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all ground glass joints are properly greased and sealed.
-
Add a magnetic stir bar or boiling chips to the distillation flask for smooth boiling.
-
-
Procedure:
-
Charge the distillation flask with the crude quinoline (do not fill more than two-thirds full).
-
Connect the apparatus to a vacuum pump with a trap in between.
-
Gradually apply the vacuum and begin stirring.
-
Once a stable vacuum is achieved, begin heating the distillation flask with a heating mantle.
-
Collect the fraction that distills at the expected boiling point for quinoline at the measured pressure. For example, quinoline boils at 110-114°C at 14 mmHg.[10]
-
Once the main fraction has been collected, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Workflow for Vacuum Distillation
Caption: Workflow for the purification of a high-boiling N-heterocyclic compound by vacuum distillation.
Preparative Chromatography (HPLC and SFC)
Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for purifying compounds with high resolution. While they involve a column, the stationary phase is not limited to silica (e.g., C18 for reversed-phase HPLC). SFC is often considered a "greener" alternative due to its use of supercritical CO₂ as the main mobile phase.[11]
Troubleshooting Guide & FAQs
Q1: I'm seeing poor peak shape (tailing or fronting) in my chromatogram. What are the causes and solutions?
A1: Poor peak shape can be caused by several factors:
-
Column overload: Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.[12]
-
Inappropriate sample solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak fronting. Whenever possible, dissolve the sample in the mobile phase.[12]
-
Secondary interactions: For basic N-heterocycles, interactions with residual silanol groups on the stationary phase can cause peak tailing. Adding a small amount of an amine (like triethylamine) or an acid (like formic acid) to the mobile phase can help to mitigate this.[12]
Q2: My retention times are shifting between runs. Why is this happening?
A2: Fluctuating retention times can be due to:
-
Inadequate column equilibration: Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection.[12]
-
Changes in mobile phase composition: Ensure the mobile phase is prepared consistently and is well-mixed.
-
Leaks in the system: Check for any leaks in the pump, injector, or fittings.[12]
Q3: (SFC specific) I'm having issues with peak distortion when injecting my sample.
A3: In SFC, samples are often dissolved in a pure organic co-solvent, which can be much stronger than the mobile phase. This "plug effect" can cause peak distortion.[13] To minimize this, try to inject a smaller volume or use a weaker sample solvent if the compound's solubility allows.
Experimental Protocol: Preparative HPLC of a Pyrimidine Derivative
This protocol provides a general method for the purification of a pyrimidine derivative using reversed-phase preparative HPLC.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.[12]
-
-
Sample Preparation:
-
Dissolve the crude pyrimidine derivative in a minimal amount of a suitable solvent (e.g., methanol or the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter.[12]
-
-
HPLC Method:
-
Equilibrate a C18 preparative column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run a suitable gradient program to elute the compound of interest.
-
Monitor the separation at an appropriate UV wavelength (e.g., 254 nm).[12]
-
-
Fraction Collection and Post-Purification:
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
The final product can be isolated by lyophilization or liquid-liquid extraction.
-
Confirm the purity of the final product by analytical HPLC.[12]
-
Workflow for Preparative Chromatography
References
- 1. mt.com [mt.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Pyrazole-Pyridine Derivatives as Emerging Energetic Materials: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel energetic materials with superior performance and enhanced safety profiles is a perpetual challenge. Among the various classes of nitrogen-rich heterocyclic compounds, pyrazole-pyridine derivatives have garnered significant attention as potential candidates for the next generation of energetic materials. This guide provides a comparative study of these derivatives, presenting theoretical performance data alongside experimental data for analogous pyrazole-based compounds and traditional explosives. Detailed experimental protocols for key performance assessments are also included to support further research and development in this promising field.
Nitrogen-rich heterocyclic compounds are at the forefront of energetic materials research due to their high heats of formation, significant gas-phase products upon decomposition, and often lower sensitivity to impact and friction compared to conventional nitroaromatics. The combination of the electron-rich pyrazole ring with the electron-deficient pyridine ring offers a versatile scaffold for designing energetic molecules. The strategic introduction of explosophoric groups, such as nitro (-NO2) and nitramino (-NHNO2) moieties, onto this framework can significantly enhance the energetic properties.
While experimental data on pyrazole-pyridine energetic materials remains limited in open literature, theoretical studies provide valuable insights into their potential performance. These computational models suggest that certain fully nitro-substituted pyrazole-pyridine derivatives could exhibit performance comparable to or even exceeding that of well-established high explosives like HMX.[1]
Comparative Performance Data
To provide a comprehensive overview, the following tables summarize the theoretical energetic properties of select pyrazole-pyridine derivatives and compare them with experimental data for other pyrazole-based energetic materials and traditional explosives.
Table 1: Theoretical Performance of Pyrazole-Pyridine Derivatives
| Compound | Molecular Formula | Density (ρ) (g/cm³) (calculated) | Detonation Velocity (D) (km/s) (calculated) | Detonation Pressure (P) (GPa) (calculated) | Reference |
| Fully nitro-substituted single pyrazole ring derivative | C₈H₂N₈O₁₀ | 1.89 | 9.21 | 38.5 | [1] |
| Fully nitro-substituted double pyrazole ring derivative | C₁₁H₂N₁₂O₁₄ | 1.95 | 9.89 | 45.2 | [1] |
Table 2: Experimental Performance of Other Pyrazole-Based Energetic Materials
| Compound | Molecular Formula | Density (ρ) (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) | Decomposition Temp. (Td) (°C) | Reference |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | C₃H₃N₅O₄ | 1.90 | 8.50 (calculated) | 31.9 (calculated) | > 49 | > 353 | 236 | |
| 3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) | C₄H₂N₆O₄ | 1.88 | 9.20 | 38.0 | 15 | 240 | 329 | |
| Pyrazole-fused compound 5 | Not Specified | 1.882 | 8.935 | Not Specified | > 20 | 360 | 302 | [2] |
| DNPAT (a nitropyrazole–triazole derivative) | Not Specified | Not Specified | 8.889 | Not Specified | 18 | Not Specified | 314 | [3] |
Table 3: Experimental Performance of Traditional Energetic Materials
| Compound | Molecular Formula | Density (ρ) (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) | Decomposition Temp. (Td) (°C) |
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 1.65 | 6.90 | 19.0 | 15 | 353 | 295 |
| Cyclotrimethylenetrinitramine (RDX) | C₃H₆N₆O₆ | 1.82 | 8.75 | 34.0 | 7.5 | 120 | 210 |
| Cyclotetramethylenetetranitramine (HMX) | C₄H₈N₈O₈ | 1.91 | 9.10 | 39.0 | 7.4 | 120 | 275 |
Structure-Performance Relationship
The energetic performance of pyrazole-pyridine derivatives is intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between structural modifications and the resulting energetic properties.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of energetic materials. The following are detailed methodologies for key performance experiments.
Impact Sensitivity
Method: BAM (Bundesanstalt für Materialforschung) Fallhammer Test.
Principle: This test determines the sensitivity of a solid or liquid substance to the impact of a falling weight. The result is the minimum impact energy at which an explosion or decomposition occurs.
Apparatus: A fall hammer apparatus consisting of a steel anvil, a set of cylindrical steel plungers, and a series of drop weights (typically 1, 5, and 10 kg) that can be released from varying heights.
Procedure:
-
A small, measured sample (typically 40 mm³) of the material is placed in the sample holder between the two steel plungers.
-
A drop weight is raised to a specific height and released, impacting the upper plunger and compressing the sample.
-
The outcome (explosion, decomposition, or no reaction) is observed.
-
The "up-and-down" or Bruceton method is typically used to determine the 50% probability of initiation (H50). This involves a series of trials where the drop height is adjusted based on the previous result (increased after a "no-go" and decreased after a "go").
-
The impact sensitivity is reported as the impact energy in Joules (J) corresponding to the H50 value.
Friction Sensitivity
Method: BAM Friction Test.
Principle: This test assesses the sensitivity of a substance to frictional stimuli. The result is the load at which an explosion or decomposition occurs.
Apparatus: A friction apparatus consisting of a fixed porcelain pin and a movable porcelain plate. The plate is moved back and forth under the pin, which is loaded with a specific weight.
Procedure:
-
A small amount of the sample is spread on the porcelain plate.
-
The porcelain pin is placed on the sample, and a specific load is applied.
-
The porcelain plate is moved back and forth one time over a set distance.
-
The outcome (explosion, crackling, smoke, or no reaction) is recorded.
-
The test is repeated with varying loads to determine the lowest load at which an event occurs in at least one out of six trials.
-
The friction sensitivity is reported as the load in Newtons (N).
Thermal Stability
Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Principle:
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and decomposition temperatures.
-
TGA: Measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures and mass loss profiles.
Apparatus: A DSC/TGA instrument.
Procedure:
-
A small, precisely weighed sample (typically 1-5 mg) is placed in a sample pan (e.g., aluminum or gold-plated copper).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5 or 10 °C/min).
-
The DSC curve shows endothermic (melting) and exothermic (decomposition) peaks. The onset temperature of the major exothermic peak is typically reported as the decomposition temperature (Td).
-
The TGA curve shows the percentage of mass loss as a function of temperature. The onset of mass loss corresponds to the beginning of decomposition.
Detonation Velocity and Pressure
Method: The methods for determining detonation velocity and pressure are complex and often require specialized facilities. Theoretical calculations are widely used for initial screening.
Experimental Determination of Detonation Velocity:
-
Method of Pins (Ionization or Optical): Probes (pins) are placed at precise intervals along a column of the explosive. As the detonation front passes each pin, it triggers an electrical signal or a light flash. The time intervals between the signals are measured electronically, and the velocity is calculated from the known distances between the pins.
-
Streak Camera Method: A high-speed streak camera records the luminous detonation front as it propagates along the explosive charge. The velocity is determined from the slope of the streak record.
Experimental Determination of Detonation Pressure:
-
Plate Dent Test: A standardized metal plate is placed at the end of the explosive charge. The depth of the dent created in the plate upon detonation is measured and correlated to the detonation pressure using established empirical relationships.
-
Aquarium Test: The explosive is detonated in a water-filled tank, and the shock wave propagation in the water is measured using high-speed photography or pressure transducers. The detonation pressure can be calculated from the shock wave parameters.
Theoretical Calculation:
-
Kamlet-Jacobs Equations: These are empirical equations that are widely used to estimate the detonation velocity and pressure based on the elemental composition, density, and calculated heat of formation of the explosive.[1]
-
Thermodynamic Codes (e.g., CHEETAH, EXPLO5): These computer programs calculate the detonation properties by solving the equations of state for the detonation products, assuming chemical equilibrium.
Conclusion
Pyrazole-pyridine derivatives represent a promising avenue in the development of advanced energetic materials. While experimental data is still emerging, theoretical calculations indicate their potential for high performance, in some cases rivaling or exceeding that of established explosives. The continued synthesis and characterization of novel derivatives, guided by the structure-performance relationships outlined here, will be crucial in realizing their potential. The standardized experimental protocols provided in this guide are intended to facilitate the accurate and comparable evaluation of these and other new energetic compounds, thereby advancing the field of energetic materials research.
References
- 1. Comparative theoretical studies of energetic pyrazole-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A facile strategy for synthesizing promising pyrazole-fused energetic compounds - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 3. The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Pyrazolo[4,3-c]pyridine Inhibitors: Structure-Activity Relationships and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of enzymes and protein-protein interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) for pyrazolo[4,3-c]pyridine inhibitors across various biological targets, supported by quantitative data and detailed experimental protocols.
General Workflow for a Structure-Activity Relationship (SAR) Study
A typical SAR study for novel inhibitors, including those based on the pyrazolo[4,3-c]pyridine scaffold, follows a systematic workflow. This process begins with the initial design and synthesis of a lead compound and progresses through iterative cycles of chemical modification and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic potential for conditions such as glaucoma, epilepsy, and cancer.[1] Pyrazolo[4,3-c]pyridine-based sulfonamides have been investigated as inhibitors of various human (hCA) and bacterial CA isoforms.[1][2]
Structure-Activity Relationship Data
The inhibitory potency of pyrazolo[4,3-c]pyridine sulfonamides against different CA isoforms is presented in the table below. The data highlights the impact of substitutions on the pyrazolo[4,3-c]pyridine core and the linker connecting it to the sulfonamide moiety.
| Compound | R | Linker | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 1a | H | -CH2-CH2- | 158.3 | 28.6 | 35.1 | 6.8 |
| 1b | H | Direct | 68.2 | 19.3 | 41.2 | 8.3 |
| 1f | CH3 | -N(CH3)CO-CH2- | 25.1 | 10.8 | 30.5 | 5.2 |
| 1g | H | -NHCO-CH2- | 45.6 | 15.4 | 33.7 | 6.1 |
| 1h | H | -NHCO-(pyrrolidinone) | 39.8 | 13.1 | 28.9 | 5.8 |
| 1k | H | -NHCO-(thiophene) | 30.2 | 11.5 | 25.4 | 4.9 |
| AAZ | - | - | 250 | 12 | 38 | 5.7 |
Data extracted from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors.[1][2]
Key SAR observations include:
-
The presence of an N-methylpropionamide linker (compound 1f ) is favorable for hCA I inhibitory activity.[1]
-
A direct connection between the benzenesulfonamide and the pyrazolopyridine moiety (compound 1b ) resulted in decreased activity against hCA I compared to linkers.[1]
-
The introduction of various amide-containing linkers generally led to potent inhibition across the tested isoforms.
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay
The inhibitory activity of the pyrazolo[4,3-c]pyridine sulfonamides was evaluated using a stopped-flow CO2 hydrase assay.[1][2] This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Principle: The assay is based on the stopped-flow technique, where two solutions are rapidly mixed to initiate a reaction, and the subsequent changes are monitored spectrophotometrically. In this case, a CO2-saturated solution is mixed with a buffer containing the CA enzyme and a pH indicator. The enzyme-catalyzed hydration of CO2 leads to the formation of bicarbonate and a proton, causing a change in pH that is detected by the indicator.
Procedure:
-
Solution Preparation:
-
Buffer: A buffer solution (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red) is prepared.[3]
-
Enzyme Solution: The carbonic anhydrase enzyme is dissolved in the buffer at a specific concentration.[3]
-
Inhibitor Solutions: The pyrazolo[4,3-c]pyridine inhibitors are dissolved (usually in DMSO) and then diluted in the buffer to the desired concentrations.
-
CO2 Solution: CO2-saturated water is prepared by bubbling pure CO2 gas into deionized water at 0°C.[3]
-
-
Assay Performance:
-
The enzyme solution (with or without inhibitor) is loaded into one syringe of the stopped-flow instrument, and the CO2-saturated water is loaded into the other.
-
The solutions are rapidly mixed in the observation cell.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 570 nm for phenol red).[3]
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the slope of the absorbance change over time.
-
The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
Ki values are calculated by fitting the data to appropriate enzyme inhibition models.
-
Pyrazolo[4,3-c]pyridine Derivatives as c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial in cell proliferation and motility.[4] Dysregulation of the c-Met signaling pathway is implicated in various cancers, making it a significant therapeutic target.[4] A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and evaluated as c-Met inhibitors.[4]
Structure-Activity Relationship Data
The inhibitory activity of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives against c-Met kinase and their anti-proliferative effects on cancer cell lines are summarized below.
| Compound | R1 | R2 | c-Met IC50 (nM) | MKN-45 IC50 (µM) | EBC-1 IC50 (µM) |
| Lead 1 | H | 2,6-dichloro-3-fluorophenyl | >1000 | >10 | >10 |
| 8a | H | 2,6-dichlorophenyl | 120 | 2.85 | 3.12 |
| 8c | H | 2-chloro-6-fluorophenyl | 68 | 1.98 | 2.45 |
| 8f | H | 2-chloro-6-methylphenyl | 85 | 2.15 | 2.78 |
| 9a | CH3 | 2,6-dichlorophenyl | 150 | 3.10 | 3.55 |
Data extracted from a study on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as c-Met inhibitors.[4]
Key SAR findings include:
-
Substitution at the R2 position of the phenyl ring significantly influences c-Met inhibitory activity.
-
Compound 8c , with a 2-chloro-6-fluorophenyl group, demonstrated the most potent enzymatic inhibition.[4]
-
Methylation at the R1 position (compound 9a ) slightly decreased the inhibitory potency compared to the unsubstituted analog (8a ).
Experimental Protocols
c-Met Kinase Inhibition Assay (TR-FRET): A common method to assess c-Met kinase inhibition is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: This assay measures the phosphorylation of a substrate by the kinase. A europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate and a ULight™-labeled substrate are used. When the substrate is phosphorylated by c-Met, the Eu-labeled antibody binds to it, bringing the Eu donor and ULight™ acceptor into close proximity, resulting in a FRET signal.
Procedure:
-
Reagent Preparation:
-
Kinase Buffer: Typically contains 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Inhibitor Dilutions: A serial dilution of the test compound is prepared. The final DMSO concentration should be kept low (e.g., <1%).
-
Enzyme and Substrate/ATP Mix: The recombinant c-Met enzyme and a mix of the ULight™-labeled substrate and ATP are prepared in kinase buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add diluted inhibitor or vehicle control to the appropriate wells.
-
Add the c-Met enzyme solution to all wells except the negative control.
-
Initiate the kinase reaction by adding the substrate/ATP mix.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop/detection mix containing EDTA and the Eu-labeled antibody.
-
Incubate for another period to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for c-Met Phosphorylation: This assay confirms the inhibition of c-Met phosphorylation in a cellular context.[4]
Procedure:
-
Cell Culture and Treatment:
-
Cancer cells with high c-Met expression (e.g., MKN-45) are cultured.
-
Cells are treated with varying concentrations of the pyrazolo[4,3-c]pyridine inhibitor for a specific duration.
-
-
Cell Lysis and Protein Quantification:
-
Cells are lysed to extract proteins. The lysis buffer should contain phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The protein concentration of the lysates is determined.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
The membrane is often stripped and re-probed with an antibody for total c-Met and a loading control (e.g., GAPDH) to normalize the results.
-
The band intensities are quantified to determine the dose-dependent inhibition of c-Met phosphorylation.[4]
-
Pyrazolopyridine Derivatives as HPK1 Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] Novel pyrazolopyridine derivatives have been identified as selective inhibitors of HPK1.[5]
Structure-Activity Relationship Data
The following table summarizes the enzymatic and cellular potency of a series of pyrazolopyridine derivatives as HPK1 inhibitors.
| Compound | HPK1 Ki (nM) | p-SLP76 IC50 (nM) |
| 4 | 2.5 | 260 |
| 5 | <1.0 | 252 |
| 6 (1H-pyrazolo[3,4-c]pyridine) | <1.0 | 144 |
| 7 (1-methylpyrazol-4-yl) | <1.0 | 148 |
| 8 | 1.1 | 640 |
| 12 | 2.1 | 110 |
| 13 | 1.8 | 100 |
| 16 | 1.2 | 80 |
Data extracted from a study on the discovery of pyrazolopyridine derivatives as HPK1 inhibitors.[5]
Key SAR insights include:
-
The 1H-pyrazolo[3,4-c]pyridine core (compound 6 ) showed improved cellular potency compared to other bicyclic scaffolds.[5]
-
Incorporating a methyl group at the benzylic position (compound 13 ) was explored to block potential metabolic soft spots and resulted in improved oral exposure in monkeys.[5]
-
The pyridine nitrogen was found to engage in a water-bridged hydrogen bond, contributing to the superior potency of the 1H-pyrazolo[3,4-c]pyridine core.[5]
Experimental Protocol: HPK1 Biochemical Kinase Assay (ADP-Glo™)
The biochemical potency of HPK1 inhibitors can be determined using a luminescent ADP-Glo™ kinase assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
Procedure:
-
Reagent Preparation:
-
Kinase Buffer: A suitable buffer for the kinase reaction.
-
Inhibitor Dilutions: Serial dilutions of the test compounds are prepared.
-
Enzyme, Substrate, and ATP: Recombinant HPK1 enzyme, a substrate (e.g., Myelin Basic Protein), and ATP are prepared in the kinase buffer.
-
-
Kinase Reaction:
-
The inhibitor or vehicle is added to the wells of a microplate.
-
The HPK1 enzyme is added.
-
The reaction is initiated by adding the substrate/ATP mixture.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
Signal Generation:
-
ADP-Glo™ Reagent: This reagent is added to stop the kinase reaction and deplete the remaining ATP. The plate is incubated.
-
Kinase Detection Reagent: This reagent is added to convert ADP to ATP and generate a luminescent signal. The plate is incubated.
-
-
Data Acquisition and Analysis:
-
The luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Pyrazolo[4,3-c]pyridines as Inhibitors of PEX14–PEX5 Protein–Protein Interaction
Inhibiting the PEX14–PEX5 protein-protein interaction (PPI) is a novel strategy for developing trypanocidal agents, as this interaction is crucial for protein import into the glycosomes of Trypanosoma parasites.[6][7][8] Structure-guided design has led to the development of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of this PPI.[6][7][8]
Structure-Activity Relationship Data
The table below presents the activity of pyrazolo[4,3-c]pyridine derivatives in inhibiting the T. brucei PEX14–PEX5 PPI and their trypanocidal activity.
| Compound | R1 | R2 | TbPEX14–PEX5 PPI IC50 (µM) | T. brucei EC50 (µM) |
| 1 | Phenyl | Indole | 25 | 1.2 |
| 13 | Naphthyl | - | 15 | 0.8 |
| 20 | Phenyl | Methoxyindole | 10 | 0.5 |
| 29 | Naphthyl | Methoxyindole | 2.5 | 0.15 |
Data extracted from a study on pyrazolo[4,3-c]pyridines as PEX14–PEX5 PPI inhibitors.[6]
Key SAR observations:
-
The initial hit, compound 1 , was identified through in silico screening.[6]
-
Modifications at the R1 and R2 positions were explored to optimize the interaction with the PEX14 protein surface.
-
A hybrid molecule, compound 29 , which merges the structural features of compounds 13 and 20 , showed superior activity in both the PPI inhibition assay and the cellular trypanocidal assay.[6]
Experimental Protocol: AlphaScreen Assay for PEX14–PEX5 PPI Inhibition
The inhibitory effect of the compounds on the PEX14–PEX5 interaction was quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Principle: This bead-based assay measures the proximity of two interacting molecules. One protein (e.g., PEX14) is conjugated to a "Donor" bead, and the other interacting protein (e.g., PEX5) is conjugated to an "Acceptor" bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. Inhibitors of the PPI disrupt this interaction, leading to a decrease in the signal.
Procedure:
-
Reagent Preparation:
-
Assay Buffer: A buffer that maintains the stability and interaction of the proteins.
-
Tagged Proteins: Recombinant PEX14 and PEX5 proteins with affinity tags (e.g., GST-tag, His-tag) are prepared.
-
Inhibitor Dilutions: Serial dilutions of the pyrazolo[4,3-c]pyridine compounds are made.
-
AlphaScreen Beads: Donor and Acceptor beads coated with molecules that recognize the protein tags (e.g., anti-GST Donor beads, Nickel Chelate Acceptor beads for His-tagged proteins).
-
-
Assay Protocol:
-
The tagged proteins and the inhibitor are incubated together in a microplate to allow for binding.
-
The AlphaScreen beads are added to the wells.
-
The plate is incubated in the dark to allow the beads to bind to the protein-protein complexes.
-
-
Signal Detection:
-
The plate is read in an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The IC50 values are determined by plotting the percentage of inhibition of the AlphaScreen signal against the inhibitor concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of Pyrazolopyridine Derivatives with Kinase Domains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with a significant focus on privileged scaffolds that offer robust and selective binding to the ATP pocket of various kinases. Among these, the pyrazolopyridine core has emerged as a highly successful hinge-binding motif, featured in several approved and clinical-stage anti-cancer drugs.[1][2][3] This guide provides a comparative analysis of in silico docking studies of pyrazolopyridine derivatives against a panel of therapeutically relevant kinase domains. The data presented herein is collated from various research endeavors, offering insights into the binding affinities and potential inhibitory activities of these compounds.
Comparative Docking Performance of Pyrazolopyridine Derivatives
The following tables summarize the in silico docking performance of selected pyrazolopyridine derivatives against various kinase domains. Docking scores, typically reported in kcal/mol, represent the predicted binding affinity, with more negative values indicating a stronger interaction. Where available, corresponding experimental data (IC50) is included to provide a correlation between computational predictions and biological activity.
| Derivative/Compound | Target Kinase | Docking Score (kcal/mol) | IC50 (nM) | Reference |
| Compound 4a | HER2 | - | - | [4] |
| Compound 4a | BRAF | - | - | [4] |
| Compound 4a | JAK | - | - | [4] |
| Compound 4a | PDGFRA | - | - | [4] |
| Compound 4a | AKT1 | - | - | [4] |
| Compound 4b | HER2 | - | - | [4] |
| Compound 4b | BRAF | - | - | [4] |
| Compound 4b | JAK | - | - | [4] |
| Compound 4b | PDGFRA | - | - | [4] |
| Compound 4b | AKT1 | - | - | [4] |
| Glumetinib | c-Met | - | - | [1] |
| Compound 39 | ITK | - | - | [1] |
| Pyridine Derivative 4 | CDK2 | - | 240 | [5] |
| Pyridine Derivative 11 | CDK2 | - | 500 | [5] |
| Pyridine Derivative 1 | CDK2 | - | 570 | [5] |
| Compound 33 | FLT3 | - | - | [6] |
| Compound 33 | VEGFR2 | - | - | [6] |
| Ligand L5 | TRKA | -14.169 | - | [7] |
| ZINC000013331109 | TRKA | -10.775 | - | [7] |
| eCF506 | SRC | - | <1 | [8] |
| Compound 25 | RET | -7.14 | - | [9] |
Note: A hyphen (-) indicates that the specific data was not provided in the cited source.
Experimental and Computational Protocols
The in silico docking studies summarized above generally adhere to a standardized workflow. The following protocol represents a typical methodology employed for such investigations.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target kinase domain is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or residues. This is often performed using tools like the Protein Preparation Wizard in Schrödinger Suite or UCSF Chimera.
-
-
Ligand Preparation:
-
The 2D structures of the pyrazolopyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for generating a low-energy, stable conformation of the ligand. Tools like LigPrep in the Schrödinger Suite are commonly used for this purpose.
-
-
Grid Generation:
-
A binding grid is defined around the active site of the kinase. The grid box is typically centered on the co-crystallized ligand (if available) or key active site residues. The size of the grid is set to be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
-
Molecular Docking:
-
The prepared ligands are docked into the defined binding grid of the target protein using a docking program such as AutoDock, Glide, or GOLD.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
The resulting docking poses are ranked based on their docking scores.
-
-
Pose Analysis:
-
The top-ranked docking poses are visually inspected to analyze the binding interactions between the ligand and the protein.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues, are identified. This analysis provides insights into the molecular basis of the predicted binding affinity.
-
Visualizing Molecular Interactions and Pathways
In Silico Docking Workflow
The following diagram illustrates the typical workflow for an in silico molecular docking study.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolopyridine and Furopyridine Derivatives as Potent CDK2 Inhibitors
For Immediate Release
A deep dive into the comparative efficacy of pyrazolopyridine and furopyridine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) reveals nuanced differences in their inhibitory and anti-proliferative activities. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is frequently implicated in the development of cancer. This has made it a prime target for the development of novel anti-cancer therapeutics. Among the various heterocyclic scaffolds explored, pyrazolopyridines and furopyridines have emerged as promising candidates for CDK2 inhibition.
This guide presents a detailed comparison of a representative pyrazolopyridine derivative, 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (referred to as Pyrazolopyridine 8), and a furopyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (referred to as Furopyridine 14), based on a key study in the field.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the CDK2 inhibitory activity and the anti-proliferative effects of the two compounds against various human cancer cell lines.
Table 1: In Vitro CDK2/Cyclin A2 Inhibitory Activity
| Compound | Scaffold | IC50 (µM) vs CDK2/Cyclin A2 |
| Pyrazolopyridine 8 | Pyrazolopyridine | 0.65 |
| Furopyridine 14 | Furopyridine | 0.93 |
| Roscovitine (Control) | Purine analogue | 0.394 |
IC50: The half-maximal inhibitory concentration.
Table 2: Anti-proliferative Activity (IC50) Against Human Cancer Cell Lines
| Compound | HCT-116 (Colon) (µM) | MCF-7 (Breast) (µM) | HepG2 (Liver) (µM) | A549 (Lung) (µM) |
| Pyrazolopyridine 8 | 31.3–49.0 | 19.3–55.5 | 22.7–44.8 | 36.8–70.7 |
| Furopyridine 14 | 31.3–49.0 | 19.3–55.5 | 22.7–44.8 | 36.8–70.7 |
| Doxorubicin (Control) | 40.0 | 64.8 | 24.7 | 58.1 |
The IC50 values for the anti-proliferative activity are presented as ranges as reported in the source literature.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CDK2/Cyclin A2 Kinase Assay
This assay quantifies the inhibitory effect of the compounds on the activity of the CDK2/cyclin A2 complex. The assay measures the amount of ATP remaining in the solution after the kinase reaction. A lower amount of ATP corresponds to higher kinase activity.
-
Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains the CDK2/cyclin A2 enzyme, a substrate peptide, and ATP in a kinase assay buffer.
-
Compound Addition: The test compounds (Pyrazolopyridine 8 and Furopyridine 14) and a reference inhibitor (Roscovitine) are added to the wells at various concentrations. A control well with no inhibitor is also included.
-
Incubation: The plate is incubated to allow the kinase reaction to proceed.
-
Luminescence Detection: A kinase-glo reagent is added to each well, which terminates the kinase reaction and detects the remaining ATP by generating a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.[1]
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines by measuring cell metabolic activity.
-
Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazolopyridine and furopyridine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 values are then determined from the dose-response curves.[1]
Visualizations
The following diagrams illustrate the CDK2 signaling pathway, a general experimental workflow for inhibitor screening, and the logical relationship of the studied compounds.
Caption: CDK2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Synthesis and Screening.
Caption: Comparative Structure-Activity Relationship.
Conclusion
Both pyrazolopyridine and furopyridine scaffolds demonstrate potent inhibitory activity against CDK2 and significant anti-proliferative effects against a panel of human cancer cell lines. The pyrazolopyridine derivative (Compound 8) exhibited slightly stronger inhibition of the CDK2/cyclin A2 kinase activity in vitro compared to the furopyridine derivative (Compound 14).[1][2] However, both compounds showed comparable ranges of anti-proliferative activity. These findings underscore the potential of both heterocyclic systems as valuable starting points for the design and development of novel CDK2 inhibitors for cancer therapy. Further optimization of these scaffolds may lead to the discovery of even more potent and selective drug candidates.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid as a c-Met Inhibitor: A Comparative Guide via Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Met inhibitory potential of 1H-Pyrazolo[4,3-c]pyridine-based compounds against established inhibitors, Crizotinib and Capmatinib. The comparative analysis is supported by experimental data from Western blot analyses, elucidating the impact of these compounds on the c-Met signaling pathway.
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation, often through amplification or mutation, drives tumor growth, invasion, and metastasis in various cancers. This has spurred the development of numerous small molecule inhibitors targeting the c-Met signaling cascade. This guide focuses on the validation of a novel scaffold, 1H-Pyrazolo[4,3-c]pyridine, as a potential c-Met inhibitor, using Western blot as a primary method for evaluating target engagement and downstream signaling modulation.
Comparative Analysis of c-Met Inhibitors
While specific public data on the inhibitory activity of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is not available, we present data for a closely related compound from the same structural class, a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (herein referred to as Pyrazolo[4,3-c]pyridine Analog).[1] This analog serves as a representative for this class of compounds in our comparative analysis with the well-characterized c-Met inhibitors, Crizotinib and Capmatinib.
| Inhibitor Class | Representative Compound | c-Met Kinase IC50 (nM) | Cell-Based p-c-Met Inhibition (Cell Line) | Key Downstream Pathways Inhibited |
| Pyrazolo[4,3-c]pyridine | Pyrazolo[4,3-c]pyridine Analog (Compound 8c) | 68 | Dose-dependent inhibition (MKN45)[1] | c-Met Phosphorylation |
| Aminopyridine | Crizotinib | ~5-11[2] | Dose-dependent inhibition (MDA-MB-231, Ba/F3)[2][3] | p-c-Met, p-AKT, p-ERK |
| Aminopyrimidine | Capmatinib | 0.6[4] | Dose-dependent inhibition (UW-lung-21, EBC-1)[5] | p-c-Met, p-ERK, p-S6, p-STAT3 |
Visualizing the c-Met Signaling Pathway and Inhibition
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility. c-Met inhibitors competitively bind to the ATP-binding pocket of the kinase domain, preventing this autophosphorylation and subsequent pathway activation.
Experimental Protocols
Western Blot for c-Met Phosphorylation and Downstream Signaling
This protocol outlines the key steps to assess the inhibitory effect of a compound on c-Met signaling.
1. Cell Culture and Treatment:
-
Culture a c-Met dependent cancer cell line (e.g., MKN45, EBC-1, or MDA-MB-231) in appropriate media to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Treat cells with varying concentrations of the test inhibitor (e.g., Pyrazolo[4,3-c]pyridine analog) or control (e.g., Crizotinib, vehicle) for 2-4 hours.
-
Stimulate the cells with HGF (50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.
2. Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-c-Met (Tyr1234/1235), total c-Met, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a potential c-Met inhibitor using Western blot.
Conclusion
The available preclinical data on a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative demonstrates its ability to inhibit c-Met phosphorylation in a dose-dependent manner, as validated by Western blot analysis.[1] This positions the 1H-Pyrazolo[4,3-c]pyridine scaffold as a promising starting point for the development of novel c-Met inhibitors. When compared to established drugs like Crizotinib and Capmatinib, which show potent inhibition of c-Met and its downstream signaling pathways, further optimization of the pyrazolo[4,3-c]pyridine series is warranted to enhance potency and define the selectivity profile. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate and validate novel c-Met inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. targetedonc.com [targetedonc.com]
- 5. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pyrazolo[4,3-c]pyridine Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of pyrazolo[4,3-c]pyridine isomers and their derivatives, supported by experimental data. The pyrazolopyridine scaffold is a key pharmacophore in medicinal chemistry, with different isomers exhibiting a diverse range of biological activities.
This guide focuses on the comparative analysis of pyrazolo[4,3-c]pyridine and its closely related isomer, pyrazolo[3,4-b]pyridine, highlighting their differential activities as anticancer agents, kinase inhibitors, and carbonic anhydrase inhibitors. Pyrazolo[4,3-c]heterocyclic derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, antiviral, antitumor, and analgesic effects. Similarly, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure in the development of kinase inhibitors for cancer therapy.[1][2]
Comparative Biological Activities
The biological activities of pyrazolopyridine isomers are significantly influenced by the arrangement of nitrogen atoms in the bicyclic system. This structural variation leads to different binding modes and interactions with biological targets. Generally, derivatives of 1H-pyrazolo[3,4-b]pyridine are the most extensively studied as kinase inhibitors.[3]
Anticancer and Kinase Inhibitory Activity
Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases implicated in cancer progression. These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival.
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and a target in cancer and neuroinflammation.[4] In one study, compound 15y stood out as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM.[4] For comparison, the known TBK1 inhibitor BX795 showed an IC50 of 7.1 nM in the same assay.[4]
Furthermore, derivatives of this isomer have been developed as inhibitors of Anaplastic Lymphoma Kinase (ALK), a validated target in non-small cell lung cancer. Compound 10d , a pyrazolo[3,4-b]pyridine derivative, exhibited an IC50 of 69 nM against wild-type ALK and a potent 19 nM against the crizotinib-resistant L1196M mutant.[5] Other studies have highlighted pyrazolo[3,4-b]pyridines as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase, with compound 9a showing an IC50 of 2.59 µM against the HeLa cancer cell line.[6] Additionally, this scaffold has been utilized to develop inhibitors of Tropomyosin receptor kinases (TRKs), with compound C03 displaying an IC50 of 56 nM against TRKA.[7]
Derivatives of pyrazolo[3,4-b]pyridine have also been investigated as Topoisomerase IIα inhibitors, with compound 8c showing broad-spectrum antiproliferative activity with a GI50 MG-MID value of 1.33 µM across a panel of 60 cancer cell lines.[2]
The following diagram illustrates a simplified workflow for the screening of pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents.
Carbonic Anhydrase Inhibitory Activity
In contrast to the kinase-focused activity of the pyrazolo[3,4-b]pyridines, pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs).[8][9][10][11] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including pH regulation and tumorigenesis.[8][9][12]
A study on pyrazolo[4,3-c]pyridine sulfonamides revealed several derivatives with significant inhibitory activity against various human (hCA) and bacterial CA isoforms.[8] For instance, compounds 1f , 1g , 1h , and 1k were more potent than the standard drug acetazolamide (AAZ) against hCA I.[8] Compound 1f also showed better activity than AAZ against the hCA II isoform.[8] Notably, many of these compounds displayed excellent inhibitory activity against bacterial γ-CA from E. coli, with Ki values much lower than that of the reference drug.[8][10]
The following diagram depicts a simplified signaling pathway involving the inhibition of tumor-associated carbonic anhydrase IX (CA IX), a target of pyrazolo[4,3-c]pyridine sulfonamides.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine derivatives.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50/GI50 (µM) | Reference |
| 15y | TBK1 | 0.2 | - | - | [4] |
| 10d | ALK (wild-type) | 69 | - | - | [5] |
| 10d | ALK (L1196M) | 19 | - | - | [5] |
| 9a | - | - | HeLa | 2.59 | [6] |
| C03 | TRKA | 56 | Km-12 | 0.304 | [7] |
| 8c | Topoisomerase IIα | - | NCI-60 Panel | 1.33 (MG-MID) | [2] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides
| Compound | Target Isoform | Ki (nM) | Reference Compound (AAZ) Ki (nM) | Reference |
| 1f | hCA I | 18.2 | 250 | [8] |
| 1g | hCA I | 23.4 | 250 | [8] |
| 1h | hCA I | 28.9 | 250 | [8] |
| 1k | hCA I | 45.7 | 250 | [8] |
| 1f | hCA II | 10.5 | 12 | [8] |
| 1j | E. coli β-CA | 94.9 | 227 | [8] |
| Various | E. coli γ-CA | Potent Inhibition | - | [8][10] |
Experimental Protocols
General Procedure for Synthesis of Pyrazolo[4,3-c]pyridines
The synthesis of 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates (1a-f ) was achieved by refluxing a mixture of dienamine 2 (2 mmol) and the corresponding amine (2.1 mmol) in methanol (6 mL) for 1 hour. In cases where an amine hydrochloride was used, 2.2 mmol of triethylamine was added. The resulting precipitate was collected by filtration, washed with methanol, and dried to yield the pure compounds.[8]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against various CA isoforms was assessed using a stopped-flow CO2 hydrase assay.[8][9] This method measures the enzyme-catalyzed hydration of CO2. An Applied Photophysics stopped-flow instrument was used for the measurements, following the change in absorbance of a pH indicator. The IC50 values were determined from dose-response curves, and Ki values were calculated using the Cheng-Prusoff equation.
Kinase Inhibition Assays
In vitro kinase inhibition assays are typically performed using radiometric or fluorescence-based methods. For example, the inhibitory activity against TBK1 was determined using a specific assay where the IC50 value was calculated after a 10-point dose-response curve with 3-fold serial dilutions.[4]
Antiproliferative Assays
The antiproliferative activity of the compounds against various cancer cell lines is commonly evaluated using the sulforhodamine B (SRB) assay, as performed by the National Cancer Institute (NCI).[2] This assay measures cell density based on the measurement of cellular protein content. Cells are typically incubated with the test compounds for a specified period (e.g., 48 hours) before being fixed and stained. The absorbance is then read on a plate reader to determine cell growth inhibition.
Conclusion
The comparative analysis of pyrazolo[4,3-c]pyridine and its isomers reveals a clear structure-activity relationship, where the isomeric form of the pyrazolopyridine core dictates the primary biological target. Pyrazolo[3,4-b]pyridine derivatives are predominantly potent kinase inhibitors with significant potential in anticancer therapy. In contrast, pyrazolo[4,3-c]pyridine sulfonamides are effective inhibitors of carbonic anhydrases, with potential applications as diuretics, antiglaucoma agents, or antitumor agents. This understanding of the differential biological activities of these isomers is crucial for the rational design and development of novel therapeutic agents based on the versatile pyrazolopyridine scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid Derivatives and Other Kinase Inhibitors in Targeting the ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid derivatives against other established kinase inhibitors targeting the Extracellular signal-Regulated Kinase (ERK). The data presented is compiled from publicly available research to facilitate informed decisions in drug discovery and development projects.
Introduction to ERK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. A key component of this pathway, ERK, is frequently hyperactivated in a variety of cancers, making it a prime target for therapeutic intervention. The development of potent and selective ERK inhibitors is a major focus in oncology research. Recently, a class of compounds based on the this compound scaffold has emerged as promising ERK inhibitors. This guide compares their efficacy with other notable ERK inhibitors that have entered clinical development.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the in vitro potency of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivatives and other clinical-stage ERK inhibitors against ERK1 and ERK2 kinases, as well as their cellular activity.
| Compound Class | Specific Compound/Example | Target Kinase | Biochemical IC50 (nM) | Cellular p-RSK IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |
| This compound derivatives | Compound 21 | ERK2 | 0.7 | 15 | 155 (HCT-116) | [Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of ERK... (J. Med. Chem. 2016)][1] |
| Compound 19 | ERK2 | 1.5 | 33 | 220 (HCT-116) | [Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of ERK... (J. Med. Chem. 2016)][1] | |
| Other Kinase Inhibitors | Ulixertinib (BVD-523) | ERK2 | <0.3 | 140 (A375) | 62.7 (BT40) | [2][3] |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 | - | - | [4] | |
| ERK2 | 0.3 | 12 (HepG2) | - | [5][6] | ||
| LY3214996 | ERK1 | 5 | 223 (Calu6) | 1100 (DFCI168) | [7][8] | |
| ERK2 | 5 | 200 (HCT116) | - | [7][9] | ||
| MK-8353 | ERK1 | 23 | - | 19 (Colo-205) | [10] | |
| ERK2 | 8.8 | - | 21 (Malme-3M) | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (ERK1/2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ERK1 or ERK2.
-
Reagents and Materials:
-
Active, purified recombinant human ERK1 or ERK2 enzyme.
-
Myelin Basic Protein (MBP) as a substrate.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT).
-
Test compounds serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar technology to measure ATP consumption.
-
384-well assay plates.
-
-
Procedure:
-
Add 2.5 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.
-
Add 12.5 µL of the master mix to each well.
-
Thaw the ERK1 or ERK2 enzyme on ice and dilute to the desired concentration in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Phospho-RSK (p-RSK) Assay
This cell-based assay measures the inhibition of ERK signaling by quantifying the phosphorylation of its direct downstream substrate, RSK (Ribosomal S6 Kinase).
-
Reagents and Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A375, HCT-116).
-
Cell culture medium and supplements.
-
Test compounds serially diluted in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibody against phospho-RSK (e.g., p-p90RSK Ser380) and a loading control (e.g., total RSK or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO for a specified duration (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Perform an immunoassay (e.g., Western blot, ELISA, or Meso Scale Discovery assay) to detect the levels of phosphorylated RSK.
-
Normalize the p-RSK signal to the loading control.
-
Calculate the percent inhibition of p-RSK phosphorylation for each compound concentration relative to the DMSO control and determine the cellular IC50 value.
-
Cell Proliferation Assay
This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds serially diluted in DMSO.
-
Cell viability reagent (e.g., MTT, MTS, or a luminescence-based ATP assay like CellTiter-Glo®).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of the test compounds or DMSO to the wells.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration compared to the DMSO-treated control and determine the IC50 value.[12][13][14][15]
-
Visualizations
MAPK/ERK Signaling Pathway
References
- 1. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ERK inhibitor LY3214996-based treatment strategies for RAS-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. atcc.org [atcc.org]
- 15. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Pyrazolopyridine Derivatives Show Promise in Combating Cancer Across Various Cell Lines
A comparative analysis of recent studies highlights the potent cytotoxic effects of novel pyrazolopyridine derivatives against a range of human cancer cell lines. These findings underscore the potential of this class of compounds in the development of new anticancer therapies.
Researchers have synthesized and evaluated a variety of pyrazolopyridine-based compounds, demonstrating their efficacy in inhibiting the growth of cancer cells, including those from lung, breast, colon, liver, and cervical cancers. The cytotoxic activity, typically measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure of the derivative and the type of cancer cell. Several studies have reported IC50 values in the micromolar and even nanomolar range, indicating high potency.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrazolopyridine derivatives against various human cancer cell lines, as reported in recent literature.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 7 | A549 | Lung Carcinoma | 17.50 | [1] |
| Caco-2 | Colorectal Adenocarcinoma | 43.75 | [1] | |
| Hela | Cervical Carcinoma | 68.75 | [1] | |
| HT1080 | Fibrosarcoma | 73.08 | [1] | |
| Compound 5a | HepG-2 | Hepatocellular Carcinoma | 3.42 ± 1.31 | [2] |
| MCF-7 | Breast Adenocarcinoma | 4.16 ± 0.2 | [2] | |
| HCT-116 | Colorectal Carcinoma | 9.21 ± 0.02 | [2] | |
| Compound 5b | HepG-2 | Hepatocellular Carcinoma | 3.56 ± 1.5 | [2] |
| Compound 10b | MCF-7 | Breast Adenocarcinoma | 8.13 ± 0.4 | [2] |
| HCT-116 | Colorectal Carcinoma | 9.36 ± 0.45 | [2] | |
| Compound 10e | MDA-MB-468 | Breast Adenocarcinoma | 12.52 | [3] |
| Compound 11b | MDA-MB-468 | Breast Adenocarcinoma | 13.16 | [3] |
| Compound 11d | MDA-MB-468 | Breast Adenocarcinoma | 12.00 | [3] |
| Compound 13 | MDA-MB-468 | Breast Adenocarcinoma | 14.78 | [3] |
| Compound 13c | PC3 | Prostate Cancer | 5.195 | [3] |
| Compound 9 | MCF7 | Breast Adenocarcinoma | 21.045 | [3] |
| Compound 12c | HCT116 | Colorectal Carcinoma | 13.575 | [3] |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | - | [4] |
| MCF-7 | Breast Adenocarcinoma | - | [4] | |
| Hela | Cervical Carcinoma | - | [4] | |
| Compound 5 | HepG2 | Hepatocellular Carcinoma | - | [4] |
| MCF-7 | Breast Adenocarcinoma | - | [4] | |
| Hela | Cervical Carcinoma | - | [4] | |
| Compound 57 | HepG2 | Hepatocellular Carcinoma | 3.11–4.91 | [5] |
| MCF7 | Breast Adenocarcinoma | 3.11–4.91 | [5] | |
| HeLa | Cervical Carcinoma | 3.11–4.91 | [5] | |
| Compound 58 | HepG2 | Hepatocellular Carcinoma | 4.06–4.24 | [5] |
| MCF7 | Breast Adenocarcinoma | 4.06–4.24 | [5] | |
| HeLa | Cervical Carcinoma | 4.06–4.24 | [5] | |
| Compound 8c | NCI-60 Panel | Various | 1.33 (average) | [6] |
| Compound 46 | MIA PaCa-2 | Pancreatic Carcinoma | submicromolar to low micromolar | [7] |
| SCOV3 | Ovarian Cancer | submicromolar to low micromolar | [7] |
Experimental Protocols
The evaluation of the cytotoxic effects of pyrazolopyridine derivatives is predominantly conducted using the MTT assay, a colorimetric method that assesses cell metabolic activity.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a pyrazolopyridine derivative that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazolopyridine derivatives. A control group with no compound and a blank group with no cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The anticancer activity of pyrazolopyridine derivatives is often attributed to their ability to interfere with key cellular processes such as cell proliferation, growth, and apoptosis.[1] Many of these compounds function as kinase inhibitors, targeting enzymes that are crucial for cancer cell survival and progression.[8]
The general workflow for evaluating the cytotoxic effects of these compounds and investigating their mechanism of action is depicted in the following diagram.
Caption: Workflow for Cytotoxicity and Mechanistic Evaluation.
Pyrazolopyridine derivatives have been shown to modulate various signaling pathways that are often dysregulated in cancer.[1] For instance, some derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] Others have been found to target receptor tyrosine kinases like c-Met, which plays a crucial role in tumor growth and metastasis.[2] The induction of apoptosis (programmed cell death) is another common mechanism, often triggered by the inhibition of survival pathways or the activation of pro-apoptotic proteins.[3]
The diagram below illustrates a simplified representation of a signaling pathway that can be targeted by pyrazolopyridine derivatives, leading to the inhibition of cancer cell proliferation and survival.
Caption: Targeted Cancer Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of new cytotoxic pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Fight Against Trypanosomiasis: A Comparative Guide to Pyrazolo[4,3-c]pyridine Inhibitors
A detailed analysis of the structure-activity relationships of pyrazolo[4,3-c]pyridine derivatives reveals a promising new class of trypanocidal agents. These compounds target a critical protein-protein interaction in the parasite, offering a novel mechanism of action against devastating diseases like Human African Trypanosomiasis (HAT) and Chagas disease. This guide provides a comparative overview of their performance, supported by experimental data, to inform ongoing drug discovery efforts.
Researchers have successfully developed pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma parasites.[1][2] This interaction is essential for the import of proteins into glycosomes, organelles vital for the parasite's metabolism.[1][2][3][4] Disruption of this pathway has fatal consequences for the parasite, making it an attractive target for new chemotherapeutics.[1][2][3] The development of these inhibitors was driven by a structure-based drug discovery approach, including computational screening and optimization guided by X-ray crystallography and NMR binding data.[1][2][3]
Comparative Analysis of Trypanocidal Activity
The trypanocidal efficacy of the pyrazolo[4,3-c]pyridine series was evaluated against Trypanosoma brucei brucei and Trypanosoma cruzi. Cytotoxicity was assessed using the human-derived HepG2 cell line to determine the selectivity of the compounds for the parasite over mammalian cells. The initial hit compound, a pyrazolo[4,3-c]pyridine derivative identified through in silico screening, showed a dissociation constant (KD) of 163 μM in an NMR-based assay.[1] Subsequent optimization led to derivatives with significantly improved potency, with some compounds exhibiting EC50 values in the nanomolar range against T. brucei.[1]
Key structure-activity relationship (SAR) findings indicate that substitutions at the N-1 position of the pyrazole ring are crucial for activity. The introduction of an aminoalkyl chain at this position resulted in compounds with submicromolar EC50 values.[4] Specifically, compounds 50 , 51 , and 52 were the most active in the series, with EC50 values below 100 nM against T. b. brucei.[4] Many of these potent derivatives also displayed favorable selectivity indices, indicating lower toxicity to human cells.[4]
| Compound | R¹ Substituent | R² Substituent | T. b. brucei EC₅₀ (μM) | T. cruzi EC₅₀ (μM) | HepG2 EC₅₀ (μM) | Selectivity Index (SI) [*] |
| 1 | H | Phenyl | 5.8 | >50 | 23.9 | 4.1 |
| 3 | H | 4-Fluorophenyl | 11.2 | >50 | >50 | >4.5 |
| 50 | 2-(Dimethylamino)ethyl | 4-Methoxyphenyl | 0.08 | 1.8 | 13.5 | 169 |
| 51 | 2-(Diethylamino)ethyl | 4-Methoxyphenyl | 0.09 | 2.5 | 16.2 | 180 |
| 52 | 2-(Pyrrolidin-1-yl)ethyl | 4-Methoxyphenyl | 0.07 | 1.9 | 12.1 | 173 |
| 53 | 3-(Dimethylamino)propyl | 4-Methoxyphenyl | 0.12 | 2.9 | >50 | >417 |
| 61 | 2-(Dimethylamino)ethyl | 3-Methoxyphenyl | 0.21 | 4.1 | 24.3 | 116 |
| 64 | 2-(Dimethylamino)ethyl | 4-(Trifluoromethyl)phenyl | 0.18 | 3.5 | 32.8 | 182 |
| 65 | 2-(Dimethylamino)ethyl | 4-Chlorophenyl | 0.15 | 2.8 | 29.7 | 198 |
[*] Selectivity Index was calculated as the ratio of HepG2 EC₅₀ to T. b. brucei EC₅₀. Data extracted from Dawidowski et al., J. Med. Chem. 2020, 63, 2, 847–879.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The key experimental protocols used in the evaluation of the pyrazolo[4,3-c]pyridine derivatives are outlined below.
In Vitro Trypanocidal Activity Assay (T. b. brucei)
-
Cell Culture: Trypanosoma brucei brucei bloodstream forms were cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted in culture medium.
-
Assay Procedure: Parasites were seeded into 96-well plates at a density of 2 x 10⁴ cells/mL. The serially diluted compounds were added to the wells.
-
Incubation: The plates were incubated for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Resazurin-based reagent was added to each well, and the plates were incubated for an additional 4-6 hours. The fluorescence (excitation 560 nm, emission 590 nm) was measured to determine cell viability.
-
Data Analysis: The EC₅₀ values, representing the concentration of the compound that inhibits parasite growth by 50%, were calculated by fitting the dose-response data to a Hill curve.[1][4]
Cytotoxicity Assay (HepG2 Cells)
-
Cell Culture: Human-derived hepatoma (HepG2) cells were maintained in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Assay Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. The culture medium was then replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was determined using a resazurin-based assay, similar to the trypanocidal assay.
-
Data Analysis: EC₅₀ values were calculated from the dose-response curves to determine the concentration causing 50% inhibition of HepG2 cell growth.[4]
SAR Workflow and Signaling Pathway
The discovery and optimization of these trypanocidal agents followed a structured workflow, beginning with computational methods and progressing through chemical synthesis to biological testing. This process is essential for identifying key structural features that govern the compounds' activity and selectivity.
Caption: Workflow for the discovery and optimization of pyrazolo[4,3-c]pyridine inhibitors.
The targeted biological pathway involves the disruption of protein import into the glycosomes of trypanosomes. This is achieved by inhibiting the interaction between PEX14 and PEX5 proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity | Research@Leibniz University [fis.uni-hannover.de]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid in a Laboratory Setting
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for waste management of compounds like 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is paramount. This document provides a comprehensive, step-by-step guide for its safe handling and disposal.
Immediate Safety and Handling Considerations
Given that this compound belongs to the classes of pyridine derivatives and carboxylic acids, it must be treated as a hazardous chemical. All waste containing this compound, including pure substance, solutions, and contaminated materials, should be classified as hazardous waste.
Personal Protective Equipment (PPE):
Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE to minimize exposure risks.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors. |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[1][2]
Waste Identification and Segregation:
-
All materials contaminated with this compound, such as unused product, reaction residues, contaminated labware (e.g., pipette tips, filter paper), and spill cleanup materials, must be designated as hazardous waste.[3]
-
This waste stream should be kept separate from other chemical waste to avoid incompatible reactions. Specifically, it should not be mixed with strong oxidizing agents or bases.[3][4]
Waste Collection and Containerization:
-
Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[2][3]
-
The container must be made of a material compatible with the chemical.[1]
-
Ensure the container is in good condition, free from leaks, and the exterior is clean.[2]
-
Containers must be kept closed at all times, except when adding waste.[4]
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[1][4]
-
The label should include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1]
-
List all constituents of the waste, including solvents and their approximate concentrations.[4]
-
Indicate the date when waste was first added to the container (accumulation start date).[1]
-
Include the name and contact information of the principal investigator or responsible personnel.[1]
-
Clearly mark the associated hazards (e.g., Toxic, Irritant).[3]
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA must be in a well-ventilated area, away from sources of ignition.[3]
-
Ensure that incompatible chemicals are not stored in the same secondary containment.[2]
-
The volume of hazardous waste in the SAA should not exceed regulatory limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[2]
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1]
-
Complete all necessary paperwork, such as a chemical collection request form, as required by your institution.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Evaporation in a fume hood is also not a permissible disposal method.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
References
Personal protective equipment for handling 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following protocols are based on the known hazards of structurally similar compounds and general best practices for handling powdered organic acids and pyridine derivatives.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.[1][2] The required equipment is detailed below.
| PPE Item | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[1][3][4] | To protect eyes from splashes and dust.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][5] Inspect gloves for integrity before each use. | To prevent skin contact and absorption.[3] |
| Body Protection | Standard laboratory coat. A chemically-resistant apron is recommended for transfers of significant quantities.[3] | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][3] If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is necessary.[5] | To prevent irritation of the respiratory tract.[4][6][7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[8]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Designate a specific area for handling the compound to minimize contamination.
-
Assemble all necessary equipment and reagents before starting.
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Perform all manipulations, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[3][8]
-
Handle the compound carefully to avoid generating dust.[2][7]
3. Spill Response:
-
For small spills: Absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[3][8] Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
For large spills: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.[3]
-
Avoid breathing in any dust from the spilled material.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3][9]
1. Waste Segregation and Collection:
-
Collect all waste, including contaminated consumables (e.g., pipette tips, absorbent pads), in a designated, properly sealed, and clearly labeled hazardous waste container.[3]
-
Do not mix this waste with other incompatible waste streams.[3]
2. Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[3][8][9]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
